6-Methylthioguanine-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C6H7N5S |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChIキー |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
正規SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylthioguanine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methylthioguanine-d3, a deuterated analog of the thiopurine metabolite, 6-methylthioguanine (B125323). This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry assays.
Introduction
6-Methylthioguanine is a key metabolite of thiopurine drugs such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), which are widely used as immunosuppressants and in cancer chemotherapy. The methylation of thiopurines is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). Monitoring the levels of 6-methylthioguanine is crucial for optimizing drug dosage and minimizing toxicity. This compound, with its deuterium-labeled methyl group, serves as an ideal internal standard for mass spectrometry-based quantification of the non-labeled metabolite in biological samples, offering improved accuracy and precision.
This guide outlines a proposed synthetic route for this compound and details the analytical techniques for its characterization.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic method can be adapted from the known S-methylation of thiopurines. The proposed synthesis involves the reaction of 6-thioguanine with a deuterated methylating agent, such as iodomethane-d3 (B117434), in the presence of a base.
Proposed Synthetic Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion of 6-thioguanine attacks the electrophilic methyl carbon of iodomethane-d3.
Reaction: 6-Thioguanine + Iodomethane-d3 → this compound + HI
Experimental Protocol
Materials:
-
6-Thioguanine
-
Iodomethane-d3 (CD3I)
-
Potassium carbonate (K2CO3) or Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-thioguanine in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the thiol group of 6-thioguanine, forming the more nucleophilic thiolate anion.
-
Methylation: To the stirred solution, add a stoichiometric equivalent of iodomethane-d3 dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Characterization: Confirm the identity and purity of the final product using the characterization methods detailed below.
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
| Parameter | Expected Value/Observation |
| Molecular Formula | C6H4D3N5S |
| Molecular Weight | 184.24 g/mol |
| Mass Spectrometry (ESI+) | Expected [M+H]+ at m/z 185.07. This is a +3 Da shift compared to the non-deuterated analog (m/z 182.05). |
| ¹H NMR | The characteristic singlet for the S-methyl protons (around 2.7 ppm for the non-deuterated compound) will be absent. Signals for the purine (B94841) ring protons and the amine protons should be observable. The spectrum will be significantly simplified in the aliphatic region compared to the non-deuterated analog. |
| ¹³C NMR | The carbon of the CD3 group will appear as a multiplet (due to C-D coupling) with a slight upfield shift compared to the quartet of the CH3 group in the non-deuterated compound. Other carbon signals of the purine ring should be consistent with the expected structure. |
| ²H NMR (Deuterium NMR) | A single resonance in the region expected for a methyl group, confirming the incorporation of deuterium. |
| Purity (HPLC) | >98% (as determined by peak area) |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Characterization Workflow
Caption: Workflow for the characterization of synthesized this compound.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on well-established chemical principles. The detailed characterization workflow ensures the identity, purity, and isotopic enrichment of the final product. This compound is an essential tool for researchers in pharmacology, drug metabolism, and clinical diagnostics, enabling more accurate and reliable quantification of thiopurine metabolites.
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylthioguanine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine-d3 is a deuterated analog of 6-methylthioguanine (B125323), an active metabolite of the thiopurine drugs azathioprine, 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491). These immunosuppressive and antineoplastic agents are widely used in the treatment of autoimmune diseases and cancers. The incorporation of deuterium (B1214612) atoms in the methyl group of 6-methylthioguanine provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and its role in biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. Due to the limited availability of specific experimental data for the deuterated form, values for the non-deuterated parent compound, 6-Methylthioguanine, are also provided for comparison where available.
Table 1: General and Physical Properties
| Property | This compound | 6-Methylthioguanine (for comparison) |
| CAS Number | 1346601-96-4[1][2] | 1198-47-6 |
| Molecular Formula | C₆H₄D₃N₅S[1][2] | C₆H₇N₅S |
| Molecular Weight | 184.24 g/mol [1][2] | 181.22 g/mol [3] |
| Appearance | Solid | Pale yellow crystalline powder |
| Melting Point | No data available | >300 °C |
| Boiling Point | No data available | 555.4 ± 42.0 °C (Predicted) |
| Storage Temperature | -20°C[1] | 2-8°C |
Table 2: Chemical Identifiers
| Identifier | This compound | 6-Methylthioguanine (for comparison) |
| IUPAC Name | 6-(trideuteriomethylsulfanyl)-7H-purin-2-amine[1] | 6-(methylsulfanyl)-7H-purin-2-amine[3] |
| InChI | InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3[1] | InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)[3] |
| InChIKey | YEGKYFQLKYGHAR-FIBGUPNXSA-N | YEGKYFQLKYGHAR-UHFFFAOYSA-N[3] |
| SMILES | [2H]C([2H])([2H])Sc1nc(N)nc2nc[nH]c12[1] | CSC1=NC(=NC2=C1NC=N2)N[3] |
Table 3: Solubility and Partition Coefficient
| Property | This compound | 6-Methylthioguanine (for comparison) |
| Solubility | No specific data available. A related deuterated compound, 6-Methylmercaptopurine-d3, is soluble in DMF (15 mg/ml) and DMSO (30 mg/ml)[4]. | Practically insoluble in water and ethanol; dissolves in dilute alkali hydroxides. |
| logP (Octanol/Water) | No data available | No data available |
| pKa | No data available | 8.22 (Uncertain) |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, suggesting it may be subject to proprietary methods. However, the general synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents in established synthetic routes. For instance, a plausible route could involve the methylation of 6-thioguanine with a deuterated methylating agent, such as iodomethane-d3, in the presence of a suitable base.
A general procedure for the synthesis of related S6-methylthioguanine analogues has been described, which could potentially be adapted using deuterated reagents. The synthesis of various deuterated drugs has been reviewed, providing insights into general strategies for deuterium labeling[5].
Purification and Analysis
Purification of this compound would typically be achieved through standard chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
This compound is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of thiopurine metabolites in biological matrices like whole blood or erythrocytes.
General Analytical Protocol (LC-MS/MS):
-
Sample Preparation: Whole blood samples are spiked with a known concentration of this compound as an internal standard.
-
Hydrolysis: The thiopurine nucleotides are hydrolyzed to their corresponding bases (including 6-methylthioguanine) using an acid hydrolysis step.
-
Extraction: The analytes are extracted from the biological matrix using a suitable technique like protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: The extracted analytes are separated on a reverse-phase HPLC column (e.g., C18) with a gradient elution using a mobile phase typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 6-methylthioguanine and this compound are monitored for quantification. The use of the deuterated internal standard helps to correct for matrix effects and variations in extraction efficiency and instrument response.
Signaling Pathways and Mechanism of Action
6-Methylthioguanine is a key metabolite in the mechanism of action of thiopurine drugs. These drugs are pro-drugs that undergo extensive metabolic activation to exert their cytotoxic and immunosuppressive effects. The generalized metabolic and signaling pathway is depicted below.
Caption: Metabolic pathway of thiopurine drugs.
Explanation of the Pathway:
-
Prodrug Conversion: Azathioprine is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP and 6-thioguanine (6-TG) are the primary thiopurine drugs.
-
Anabolic Pathway (Activation): 6-MP and 6-TG are metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and other enzymes to form 6-thioguanine nucleotides (6-TGNs), which are the main active cytotoxic metabolites.
-
Catabolic Pathways (Inactivation): 6-MP can be inactivated by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP, the non-deuterated analogue of the topic compound), or by xanthine (B1682287) oxidase (XO) to form 6-thiouric acid.
-
Mechanism of Action: The active 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. Incorporation into DNA can trigger apoptosis through the mismatch repair pathway.
This compound serves as a stable isotope-labeled internal standard for the accurate quantification of the 6-MMP metabolite, which is important for assessing patient metabolism and potential for hepatotoxicity.
Experimental Workflows
The use of this compound as an internal standard is a critical part of the workflow for therapeutic drug monitoring of thiopurines.
Caption: Workflow for thiopurine therapeutic drug monitoring.
This workflow ensures accurate and precise measurement of thiopurine metabolites, enabling clinicians to optimize dosing strategies for individual patients, thereby maximizing therapeutic efficacy while minimizing the risk of adverse effects.
References
- 1. This compound | CAS 1346601-96-4 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Labeling and Purity of 6-Methylthioguanine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, isotopic labeling, and purity analysis of 6-Methylthioguanine-d3. This deuterated analog of the thiopurine metabolite 6-methylthioguanine (B125323) is a critical tool in biomedical research, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of thiopurine drug metabolites.
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine, and thioguanine, which are widely used as immunosuppressants and anti-cancer agents. The monitoring of 6-MTG levels in patients is crucial for optimizing therapeutic efficacy and minimizing toxicity. This compound, in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612), serves as an ideal internal standard for quantification assays. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry, ensuring accurate and precise measurements.
This guide details the common method for the isotopic labeling of this compound, outlines the analytical techniques for assessing its isotopic and chemical purity, and presents this data in a clear, structured format.
Isotopic Labeling of this compound
The synthesis of this compound is typically achieved through the selective methylation of 6-thioguanine (B1684491) at the sulfur atom using a deuterated methylating agent.
Synthesis Pathway
The most common and straightforward method for preparing this compound involves the reaction of 6-thioguanine with deuterated methyl iodide (CD₃I). The reaction is carried out in a basic solution, such as a phosphate (B84403) buffer with a pH of 8.5, to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic methyl group of the deuterated methyl iodide.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound.
-
Dissolution of 6-Thioguanine: 6-Thioguanine is dissolved in a suitable aqueous buffer, such as 0.1 M phosphate buffer, and the pH is adjusted to approximately 8.5 with a base (e.g., sodium hydroxide) to ensure the formation of the thiolate anion.
-
Addition of Deuterated Methyl Iodide: A stoichiometric excess of deuterated methyl iodide (CD₃I) is added to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adjusting the pH to neutral. The crude product is then purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.
-
Product Characterization: The final product is dried under vacuum and its identity and purity are confirmed by various analytical methods as described in the following sections.
Purity and Isotopic Enrichment Analysis
Ensuring the high purity and isotopic enrichment of this compound is critical for its use as an internal standard. A comprehensive analysis is performed to determine both the chemical and isotopic purity.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is employed to provide a complete profile of the synthesized this compound.
Experimental Protocols
3.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV absorbance is monitored at a wavelength where 6-Methylthioguanine exhibits strong absorbance.
-
Data Analysis: The chemical purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
3.2.2. Mass Spectrometry (MS) for Isotopic Purity
-
Objective: To determine the isotopic distribution of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrum will show a cluster of ions corresponding to the different isotopologues (d0, d1, d2, d3).
-
Data Analysis: The isotopic purity is determined by calculating the relative abundance of the ion corresponding to the fully deuterated (d3) species compared to the less deuterated (d1, d2) and unlabeled (d0) species.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and the position of the deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer.
-
¹H NMR: The proton NMR spectrum is used to confirm the absence of a signal from the methyl group, which should be replaced by the deuterated methyl group.
-
¹³C NMR: The carbon NMR spectrum can also be used to confirm the structure. The signal for the deuterated methyl carbon will show a characteristic splitting pattern due to coupling with deuterium.
Quantitative Data Summary
The following tables summarize the typical specifications for high-quality this compound.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₄D₃N₅S |
| Molecular Weight | ~184.24 g/mol |
| CAS Number | 1346601-96-4 |
| Appearance | Off-white to pale yellow solid |
Table 2: Purity Specifications for this compound
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Isotopic Purity (d₃) | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₃) |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |
Table 3: Representative Isotopic Distribution Data
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d₀ (Unlabeled) | +0 | < 0.5% |
| d₁ | +1 | < 1.0% |
| d₂ | +2 | < 2.0% |
| d₃ (Fully Labeled) | +3 | > 96.5% |
Conclusion
The synthesis and rigorous purity analysis of this compound are essential for its reliable use as an internal standard in clinical and research settings. The methods outlined in this guide, from the straightforward synthesis via methylation of 6-thioguanine with deuterated methyl iodide to the comprehensive purity assessment using HPLC, MS, and NMR, ensure the production of a high-quality product. For researchers and drug development professionals, a thorough understanding of these technical aspects is crucial for the generation of accurate and reproducible data in the therapeutic monitoring of thiopurine drugs.
An In-depth Technical Guide to Thiopurine Metabolism and the Role of 6-Methylthioguanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491), are pivotal in the treatment of various neoplastic and autoimmune diseases. Their therapeutic efficacy is intrinsically linked to their complex intracellular metabolism, leading to the formation of active cytotoxic metabolites, primarily the 6-thioguanine nucleotides (6-TGNs). However, the metabolic pathway also gives rise to other metabolites, such as 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioguanine (B125323) (6-MTG), which have distinct biological activities and contribute to the drugs' toxicity profiles. This guide provides a comprehensive overview of thiopurine metabolism, with a special focus on the formation, function, and clinical relevance of 6-methylthioguanine. It details the enzymatic pathways, presents quantitative data on metabolite cytotoxicity and enzyme kinetics, outlines experimental protocols for metabolite quantification, and visualizes the key signaling pathways involved.
Introduction to Thiopurine Metabolism
Thiopurines are prodrugs that require intracellular enzymatic conversion to exert their cytotoxic and immunosuppressive effects. The metabolic cascade is a multi-step process involving several key enzymes that determine the balance between therapeutic efficacy and toxicity. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which consist of 6-thioguanosine (B559654) monophosphate (6-TGMP), 6-thioguanosine diphosphate (B83284) (6-TGDP), and 6-thioguanosine triphosphate (6-TGTP).[1] These nucleotides exert their effects through incorporation into DNA and RNA, leading to cytotoxicity, and by inhibiting the Rac1 signaling pathway, which induces apoptosis in activated T-cells.[2][3]
Two other major classes of metabolites are the methylated derivatives, 6-methylmercaptopurine ribonucleotides (6-MMPRs) and 6-methylthioguanine (6-MTG). High levels of 6-MMPRs are associated with hepatotoxicity, while the role of 6-MTG is less well-defined but is considered a product of an inactivation pathway.[4] The balance between the formation of 6-TGNs and methylated metabolites is largely governed by the activity of the polymorphic enzyme thiopurine S-methyltransferase (TPMT).[5]
Enzymatic Pathways in Thiopurine Metabolism
The metabolism of thiopurines is orchestrated by a network of competing enzymatic pathways. The central enzymes involved are Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Thiopurine S-methyltransferase (TPMT), and Inosine monophosphate dehydrogenase (IMPDH).
The Anabolic Pathway to 6-Thioguanine Nucleotides
The conversion of thiopurines to their active 6-TGN form is initiated by HPRT, which converts 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) into their respective monophosphate nucleotides, 6-thioinosine monophosphate (6-TIMP) and 6-thioguanosine monophosphate (6-TGMP).[3] 6-TIMP can then be further metabolized to 6-TGMP via a two-step process involving IMPDH and guanosine (B1672433) monophosphate synthetase (GMPS).[3] Subsequently, 6-TGMP is phosphorylated to 6-TGDP and 6-TGTP.
The Catabolic and Methylation Pathways
TPMT plays a crucial role in the methylation of thiopurines. It converts 6-MP to 6-methylmercaptopurine (6-MMP) and 6-TG to 6-methylthioguanine (6-MTG).[6] 6-TIMP can also be methylated by TPMT to form 6-methylthioinosine (B81876) monophosphate (meTIMP), a potent inhibitor of de novo purine (B94841) synthesis.[7] The formation of 6-MTG from 6-TG is generally considered an inactivation step, diverting the substrate away from the production of cytotoxic 6-TGNs.[7]
Caption: Overview of the Thiopurine Metabolic Pathway.
The Role of 6-Methylthioguanine (6-MTG)
6-Methylthioguanine is a direct metabolite of 6-thioguanine, formed through the action of TPMT.[6] While the primary cytotoxic effects of thiopurines are attributed to 6-TGNs, the role of 6-MTG is multifaceted.
Inactivation of 6-Thioguanine
The methylation of 6-TG to 6-MTG is largely considered a detoxification or inactivation pathway.[7] By converting 6-TG to 6-MTG, TPMT reduces the pool of 6-TG available for conversion to the active 6-TGNs, thereby diminishing the cytotoxic potential.[7]
Mutagenic Potential
Studies have shown that S6-methylthioguanine (S6mG), a form of 6-MTG, can be mutagenic.[6][8] When incorporated into DNA, S6mG can lead to G→A transition mutations.[6][8] This mutagenic property raises concerns about the potential for long-term carcinogenic effects associated with thiopurine therapy.
Cytotoxicity
The cytotoxic effects of 6-MTG appear to be significantly less pronounced than those of 6-TGNs. In fact, the methylation of 6-TG by TPMT is thought to substantially deactivate the drug.[5] In contrast, the methylated metabolite of 6-MP, meTIMP, is a potent inhibitor of de novo purine synthesis and contributes to the overall cytotoxicity of 6-MP.[7]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of TPMT with thiopurine substrates are crucial for understanding the rate of metabolite formation.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg protein) |
| Human Kidney TPMT | 6-Mercaptopurine (6-MP) | 29.1 - 1270 | 75 - 2340 |
| Human Kidney TPMT | 6-Thioguanine (6-TG) | 29.1 - 1270 | 75 - 2340 |
Table 1: Kinetic parameters of human TPMT with thiopurine substrates.[9]
Cytotoxicity of Thiopurine Metabolites
The cytotoxic potency of thiopurine metabolites varies significantly.
| Compound | Cell Line | IC50 Value |
| 6-Mercaptopurine | HepG2 (Liver Cancer) | 32.25 µM |
| 6-Mercaptopurine | MCF-7 (Breast Cancer) | >100 µM |
| 6-Thioguanine | HeLa (Cervical Cancer) | 28.79 µM |
Table 2: IC50 values of thiopurines in different cancer cell lines.[10][11]
Clinical Metabolite Concentrations
Therapeutic drug monitoring of thiopurine metabolites is essential for optimizing treatment and minimizing toxicity.
| Metabolite | Therapeutic Range | Toxicity Threshold |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBC | > 450 pmol/8 x 10⁸ RBC (Myelotoxicity) |
| 6-Methylmercaptopurine (6-MMP) | - | > 5700 pmol/8 x 10⁸ RBC (Hepatotoxicity) |
Table 3: Clinical reference ranges for thiopurine metabolites in red blood cells (RBC).[4][12]
Experimental Protocols
Quantification of Thiopurine Metabolites by HPLC-UV
This protocol outlines a common method for the analysis of 6-TGNs and 6-MMP in red blood cells.
5.1.1. Sample Preparation
-
Collect whole blood in EDTA tubes.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Wash the RBC pellet with saline.
-
Lyse the RBCs with a hypotonic buffer.
-
Precipitate proteins with perchloric acid.
-
Hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating at 100°C.
-
Centrifuge to remove precipitated protein and collect the supernatant for analysis.
5.1.2. HPLC-UV Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at specific wavelengths for 6-thioguanine (e.g., 342 nm) and 6-methylmercaptopurine (e.g., 303 nm).
-
Quantification: Use of an internal standard (e.g., 6-mercaptopurine) and a calibration curve to determine the concentrations of the metabolites.
Quantification of Thiopurine Metabolites by LC-MS/MS
This method offers higher sensitivity and specificity compared to HPLC-UV.
5.2.1. Sample Preparation
-
Similar to the HPLC-UV protocol, isolate and lyse RBCs.
-
Perform protein precipitation.
-
Hydrolyze the nucleotide metabolites.
-
Use isotope-labeled internal standards (e.g., deuterated 6-TG and 6-MMP) for accurate quantification.
5.2.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column with a suitable gradient elution.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective internal standards.
Caption: Workflow for Thiopurine Metabolite Analysis.
Signaling Pathways
The Rac1 Signaling Pathway and its Inhibition by 6-TGTP
The small GTPase Rac1 is a critical signaling node in T-lymphocytes, regulating processes such as cell proliferation, cytoskeletal organization, and apoptosis.[13] The activation of the T-cell receptor (TCR) initiates a signaling cascade that leads to the activation of Rac1.[14]
The active metabolite of thiopurines, 6-thioguanosine triphosphate (6-TGTP), directly interacts with Rac1.[2] Specifically, 6-TGTP forms a disulfide adduct with a cysteine residue in the nucleotide-binding pocket of Rac1.[1] This leads to the formation of a biologically inactive 6-TGDP-Rac1 adduct, which cannot be reactivated by guanine (B1146940) nucleotide exchange factors (GEFs).[1] The accumulation of this inactive complex effectively blocks Rac1 signaling, leading to the apoptosis of activated T-cells, a key mechanism of the immunosuppressive action of thiopurines.
Caption: Inhibition of the Rac1 Signaling Pathway by 6-TGTP.
Conclusion
A thorough understanding of thiopurine metabolism is paramount for the safe and effective use of these drugs. The intricate balance between the anabolic pathway leading to cytotoxic 6-TGNs and the catabolic pathways producing methylated metabolites, including 6-MTG, dictates the therapeutic outcome. While 6-MTG is primarily a product of an inactivation pathway, its mutagenic potential warrants consideration in long-term therapy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to optimize thiopurine therapy through personalized medicine approaches, including therapeutic drug monitoring and pharmacogenetic testing. Further research into the nuanced roles of all thiopurine metabolites will continue to refine our ability to maximize the therapeutic benefits of this important class of drugs while minimizing their associated toxicities.
References
- 1. Vav1 regulates T cell activation through a feedback mechanism and crosstalk between the T cell receptor and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease [mdpi.com]
- 3. Collection - 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ClinPGx [clinpgx.org]
- 6. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knmp.nl [knmp.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purine substrates for human thiopurine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vav1 transduces T cell receptor signals to the activation of the Ras/ERK pathway via LAT, Sos, and RasGRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Odyssey of Thiopurines: A Technical Guide to Metabolite Conversion
For Researchers, Scientists, and Drug Development Professionals
Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are foundational immunosuppressants and chemotherapeutic agents.[1][2][3] Their clinical efficacy is intricately linked to their metabolic conversion into active cytotoxic metabolites, a process governed by a complex interplay of several key enzymes.[4][5] However, this enzymatic journey also produces metabolites associated with significant toxicity, making a thorough understanding of these pathways paramount for optimizing therapy and ensuring patient safety.[6][7] This technical guide provides an in-depth exploration of the enzymatic conversion of thiopurine drugs, complete with detailed experimental protocols, quantitative data, and visual pathway representations to support research and drug development efforts.
The Core Metabolic Pathways
The biotransformation of thiopurines is not a linear process but a branching network of competing enzymatic reactions. The ultimate therapeutic and toxic effects of these drugs are determined by the balance of activity within these pathways.
1. The Anabolic Pathway to Cytotoxicity: The desired therapeutic effects of thiopurines stem from their conversion to 6-thioguanine nucleotides (6-TGNs).[8] This anabolic process begins with the conversion of 6-MP to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4][5] TIMP then serves as a crucial junction, leading to the formation of the key active metabolites. Inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) sequentially convert TIMP into thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), collectively known as 6-TGNs.[1][4][9] These 6-TGNs exert their cytotoxic effects by incorporating into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][10]
2. The Catabolic Pathways and Toxicity: Competing with the anabolic pathway are two primary catabolic routes that lead to the formation of inactive or potentially toxic metabolites.
-
Thiopurine S-methyltransferase (TPMT): This enzyme is a critical determinant of thiopurine metabolism and toxicity.[7][11][12] TPMT catalyzes the S-methylation of 6-MP and TIMP, producing 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioinosine (B81876) monophosphate (meTIMP), respectively.[6][13] While this pathway inactivates a portion of the drug, high levels of 6-methylmercaptopurine nucleotides (6-MMPNs) have been associated with hepatotoxicity.[14][15][16] Genetic polymorphisms in the TPMT gene can lead to deficient enzyme activity, shunting metabolism towards the production of 6-TGNs and increasing the risk of severe myelosuppression.[5][7][17]
-
Xanthine Oxidase (XO): This enzyme is responsible for the oxidation of 6-MP to the inactive metabolite 6-thiouric acid.[18][19][20] Co-administration of XO inhibitors, such as allopurinol, can block this pathway, leading to a significant increase in the bioavailability of 6-MP and a subsequent shift towards the production of 6-TGNs.[19][20][21] This interaction is intentionally utilized in some clinical scenarios to enhance the therapeutic effect of thiopurines but requires careful dose adjustments to avoid toxicity.[19]
Visualizing the Metabolic Network
To facilitate a clearer understanding of these intricate enzymatic processes, the following diagrams, generated using Graphviz, illustrate the core metabolic pathways and a general experimental workflow for metabolite analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to thiopurine metabolism, providing a valuable reference for experimental design and data interpretation.
Table 1: Therapeutic and Toxic Ranges of Thiopurine Metabolites
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Range (pmol/8 x 10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450[13][14][15] | > 450[18][22][23] | Myelosuppression, Leukopenia[14][15] |
| 6-Methylmercaptopurine Nucleotides (6-MMPNs) | < 5700[14][15] | > 5700[14][15][23] | Hepatotoxicity[14][15] |
Table 2: Enzyme Kinetic Parameters for Key Enzymes in Thiopurine Metabolism
| Enzyme | Substrate | K_m (µM) | V_max (nmol/10⁶ pMNC/h) |
| 5'-Nucleotidase | Thio-IMP | 33 - 109 | 3.99 - 19.5 |
| Thio-GMP | 33 - 109 | 3.99 - 19.5 | |
| Methylthio-IMP | 33 - 109 | 3.99 - 19.5 | |
| IMP | 33 - 109 | 3.99 - 19.5 | |
| GMP | 33 - 109 | 3.99 - 19.5 | |
| AMP | 33 - 109 | 3.99 - 19.5 |
Note: Data for 5'-Nucleotidase from a study in human lymphocytes.[24][25] pMNC: peripheral mononuclear cells.
Table 3: TPMT Phenotype and Associated Enzyme Activity
| TPMT Phenotype | TPMT Activity (U/mL RBC) | Clinical Implication |
| Normal Metabolizer | 24.0 - 44.0 | Standard thiopurine dosing. |
| Intermediate Metabolizer | 17.0 - 23.9 | Reduced thiopurine dosing recommended.[5] |
| Poor Metabolizer | < 17.0 | Significant dose reduction or alternative therapy required.[5] |
Note: Reference ranges for TPMT activity can vary slightly between laboratories.[26][27]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in studying thiopurine metabolism.
Protocol 1: Quantification of 6-TGN and 6-MMP in Red Blood Cells by HPLC-UV
This protocol is an optimized method for the simultaneous quantification of 6-thioguanine (after hydrolysis from 6-TGNs) and 6-methylmercaptopurine in red blood cells.[6][10][28]
1. Sample Preparation and RBC Isolation: a. Collect whole blood in an EDTA-containing tube.[29][30] b. Centrifuge at 1,000 x g for 10 minutes at room temperature to separate plasma, buffy coat, and red blood cells (RBCs).[6] c. Carefully aspirate and discard the plasma and buffy coat. d. Wash the RBC pellet twice with an equal volume of 0.9% NaCl solution, centrifuging and aspirating the supernatant after each wash.[31] e. After the final wash, resuspend the RBC pellet in 0.9% NaCl to the original blood volume. f. Determine the RBC count using an automated cell counter.
2. Cell Lysis and Deproteinization: a. To an aliquot of the RBC suspension (containing approximately 8 x 10⁸ cells), add 7.5 mg of dithiothreitol (B142953) (DTT).[28] b. Add 50 µL of 70% perchloric acid and vortex vigorously for 30 seconds to precipitate proteins.[10][28] c. Centrifuge at 13,000 x g for 10 minutes at 4°C.[28]
3. Hydrolysis of Nucleotides: a. Carefully transfer the supernatant to a clean glass tube. b. Heat the supernatant at 100°C for 45-60 minutes to hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine).[10][28] c. Cool the sample on ice.
4. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: Isocratic elution with 5% acetonitrile (B52724) in 20 mmol/L phosphate (B84403) buffer, pH 2.5.[6] d. Flow Rate: 1.0 mL/min. e. Detection: UV detection at 342 nm for 6-thioguanine and 303 nm for 6-methylmercaptopurine.[6] f. Injection Volume: 100 µL.[28] g. Quantification: Prepare a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine. The concentration of the metabolites in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Quantification of 6-TGN and 6-MMPN by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of thiopurine metabolites.[23][32][33][34]
1. Sample Preparation: a. Follow the same procedure for RBC isolation and lysis as described in Protocol 1 (steps 1a-2c). b. The hydrolysis step (step 3) is also performed as described in Protocol 1.
2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography system. b. Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source. c. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[35] d. Mobile Phase: A gradient elution using a mixture of formic acid in water and formic acid in acetonitrile is commonly employed.[35] e. Flow Rate: Typically in the range of 0.2-0.4 mL/min. f. MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific ion transitions for 6-thioguanine and 6-methylmercaptopurine should be optimized for the instrument being used.
- Example transitions: 6-thioguanine m/z 168.1 > 151.1; 6-methylmercaptopurine m/z 167.1 > 152.1.[35] g. Internal Standards: The use of stable isotope-labeled internal standards for 6-thioguanine and 6-methylmercaptopurine is highly recommended for accurate quantification.[36] h. Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
Protocol 3: TPMT Enzyme Activity Assay
This protocol describes a method to determine the enzymatic activity of TPMT in red blood cells.[26][30][37]
1. Preparation of Hemolysate: a. Isolate RBCs as described in Protocol 1 (steps 1a-1d). b. Lyse the washed RBCs by freeze-thawing or by adding a hypotonic buffer. c. Centrifuge to remove cell debris. The supernatant is the hemolysate.
2. Enzyme Reaction: a. Prepare a reaction mixture containing:
- Phosphate buffer (pH 7.5)
- 6-mercaptopurine (substrate)
- S-adenosyl-L-methionine (SAM) (co-substrate and methyl donor) b. Pre-incubate the reaction mixture at 37°C. c. Initiate the reaction by adding a known amount of hemolysate. d. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding an acid (e.g., perchloric acid).
3. Quantification of 6-Methylmercaptopurine: a. Centrifuge the stopped reaction mixture to pellet precipitated proteins. b. Analyze the supernatant for the concentration of the product, 6-methylmercaptopurine, using HPLC-UV or LC-MS/MS as described in the previous protocols.
4. Calculation of Enzyme Activity: a. TPMT activity is expressed as the amount of 6-methylmercaptopurine produced per unit of hemoglobin per hour (e.g., nmol/g Hb/hr).
Protocol 4: HPRT Enzyme Activity Assay
This protocol outlines a method to measure the activity of HPRT, a key enzyme in the anabolic pathway of thiopurines.[2][4][38][39]
1. Preparation of Cell Lysate: a. Prepare a hemolysate from RBCs as described in Protocol 3 (step 1).
2. Enzyme Reaction: a. This assay measures the conversion of hypoxanthine (B114508) to inosine monophosphate (IMP). The production of IMP is coupled to the reduction of NAD+ to NADH by IMPDH, which can be monitored spectrophotometrically.[38][39] b. Prepare a reaction mixture containing:
- Buffer (e.g., Tris-HCl, pH 7.4)
- Hypoxanthine (substrate)
- Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
- NAD+
- Recombinant IMPDH c. Pre-incubate the reaction mixture at 37°C. d. Initiate the reaction by adding the cell lysate.
3. Measurement of NADH Production: a. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the HPRT activity.[39]
4. Calculation of Enzyme Activity: a. Calculate the HPRT activity based on the rate of NADH formation, using the molar extinction coefficient of NADH. Activity is typically expressed as nmol of IMP formed per hour per mg of protein.[4]
Protocol 5: IMPDH Enzyme Activity Assay
This protocol describes a method for determining the activity of IMPDH, a rate-limiting enzyme in the formation of 6-TGNs.[3][21][40][41]
1. Preparation of Cell Lysate: a. Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). b. Lyse the PBMCs to obtain the cell lysate.
2. Enzyme Reaction: a. This assay measures the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). b. Prepare a reaction mixture containing:
- Buffer (e.g., Tris-HCl, pH 8.0)
- IMP (substrate)
- NAD+ (co-substrate) c. Pre-incubate the reaction mixture at 37°C. d. Initiate the reaction by adding the cell lysate. e. Incubate at 37°C for a specific time. f. Stop the reaction with an acid.
3. Quantification of XMP: a. Analyze the reaction mixture for the amount of XMP produced using HPLC with a weak anion exchange column.[21]
4. Calculation of Enzyme Activity: a. IMPDH activity is expressed as the amount of XMP formed per milligram of protein per hour (nmol/mg protein/h).[42]
Conclusion
The enzymatic conversion of thiopurine drugs is a multifaceted process with profound implications for therapeutic efficacy and patient safety. A detailed understanding of the metabolic pathways, the enzymes involved, and the resulting metabolites is crucial for researchers and drug developers working to optimize thiopurine therapy. The quantitative data, visual pathway diagrams, and detailed experimental protocols provided in this technical guide serve as a comprehensive resource to support these endeavors, ultimately contributing to the safer and more effective use of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease – relation to TPMT activity and metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
- 5. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. Thiopurine Metabolites, Whole Blood (THIO) [marshfieldlabs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Thiopurine methyltransferase: a paradigm of pharmacogenetics - Clinical Laboratory int. [clinlabint.com]
- 18. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]
- 19. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiopurine Methyltransferase Activity Profile, Erythrocytes - Barnes-Jewish Hospital [bjhlab.testcatalog.org]
- 21. researchgate.net [researchgate.net]
- 22. Metabolite Markers of Thiopurines AHS – G2115 | Providers | Blue Cross NC [bluecrossnc.com]
- 23. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of 5'-nucleotidase in thiopurine metabolism: enzyme kinetic profile and association with thio-GMP levels in patients with acute lymphoblastic leukemia during 6-mercaptopurine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 27. labcorp.com [labcorp.com]
- 28. scielo.br [scielo.br]
- 29. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lab Information Manual [apps.sbgh.mb.ca]
- 31. researchgate.net [researchgate.net]
- 32. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 33. researchgate.net [researchgate.net]
- 34. synapse.koreamed.org [synapse.koreamed.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. TPMT3 - Overview: Thiopurine Methyltransferase Activity Profile, Erythrocytes [mayocliniclabs.com]
- 38. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 39. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 40. Red Blood cell IMPDH activity in adults and children with or without azathioprine: Relationship between thiopurine metabolites, ITPA and TPMT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. bmrservice.com [bmrservice.com]
- 42. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease - relation to TPMT activity and metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Fate of Deuterated 6-Methylthioguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (B125323) (6-MTG) is a key metabolite in the thiopurine drug pathway. Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants and anti-cancer agents. The efficacy and toxicity of these drugs are largely dependent on their complex metabolic conversion to active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug by slowing its metabolism, a phenomenon known as the kinetic isotope effect. This guide provides an in-depth technical overview of the biological fate of 6-methylthioguanine, with a specific focus on the projected impact of deuteration on its metabolic pathway. While clinical data on deuterated 6-MTG is not yet available, this document extrapolates from the known metabolism of thiopurines and the principles of deuteration in drug development.
Metabolic Pathways of Thiopurines
The metabolism of thiopurines is a complex network of competing anabolic and catabolic pathways. The conversion of the parent drugs to their various metabolites is primarily governed by three key enzymes: thiopurine S-methyltransferase (TPMT), hypoxanthine-guanine phosphoribosyltransferase (HPRT), and xanthine (B1682287) oxidase (XO).
Metabolism of Non-Deuterated 6-Thioguanine:
6-Thioguanine can be directly converted to the active 6-thioguanine monophosphate (6-TGMP) by HPRT. Alternatively, it can be methylated by TPMT to form 6-methylthioguanine (6-MTG), which is considered an inactive metabolite. 6-MTG can be further metabolized.
Projected Metabolism of Deuterated 6-Methylthioguanine:
Deuterating the methyl group of 6-methylthioguanine (d3-6-MTG) is anticipated to slow its formation via TPMT due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for TPMT to cleave and transfer the methyl group. This would theoretically lead to a shunting of the 6-thioguanine metabolism towards the formation of active 6-TGNs.
Quantitative Data
The following table summarizes the reported concentrations of key thiopurine metabolites in red blood cells (RBCs) of patients undergoing therapy. It is important to note that these values exhibit significant inter-patient variability.
| Metabolite | Typical Concentration Range (pmol/8x10⁸ RBC) | Notes |
| 6-Thioguanine Nucleotides (6-TGNs) | 200 - 450 | Therapeutic range associated with clinical efficacy in inflammatory bowel disease. |
| 6-Methylmercaptopurine (6-MMP) | < 5700 | Levels above this may be associated with hepatotoxicity. |
Hypothetical Pharmacokinetic Comparison: Deuterated vs. Non-Deuterated 6-Methylthioguanine
The following table presents a hypothetical comparison of pharmacokinetic parameters, illustrating the potential impact of deuteration. This is a projection based on the kinetic isotope effect and has not been confirmed by experimental data.
| Parameter | Non-Deuterated 6-Methylthioguanine | Deuterated (d3) 6-Methylthioguanine (Projected) | Rationale for Projection |
| Formation Rate via TPMT | Normal | Reduced | Slower cleavage of the C-D bond in the methyl group by TPMT. |
| Plasma Half-life (t½) | Short | Potentially longer | Reduced rate of metabolism could lead to a longer residence time in the body. |
| Systemic Exposure (AUC) | Variable | Potentially increased | Slower metabolism could lead to higher overall exposure. |
| Ratio of 6-TGNs to 6-MTG | Lower | Higher | Shifting the metabolic pathway away from methylation and towards the formation of active nucleotides. |
Experimental Protocols
Analysis of Thiopurine Metabolites by LC-MS/MS
The quantification of 6-thioguanine and its methylated metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of these metabolites in red blood cells.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Lyse the RBCs with a hypotonic solution.
-
Perform protein precipitation using an acid, such as perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of an aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 6-thioguanine, 6-methylthioguanine, and a deuterated internal standard (e.g., d3-6-methylthioguanine).
Conclusion
The deuteration of 6-methylthioguanine represents a promising strategy to modulate the metabolism of thiopurine drugs. By leveraging the kinetic isotope effect, it is plausible that the formation of the inactive methylated metabolite could be slowed, thereby increasing the bioavailability of the active 6-thioguanine nucleotides. This could potentially lead to improved therapeutic efficacy and a more favorable safety profile. However, it is crucial to emphasize that the concepts presented in this guide regarding deuterated 6-methylthioguanine are based on established pharmacological principles and require validation through rigorous preclinical and clinical studies. The detailed experimental protocols provided herein offer a framework for conducting such investigations. As the field of deuterated drugs continues to evolve, further research into the biological fate of deuterated thiopurine metabolites will be essential for advancing personalized medicine and optimizing patient outcomes.
Methodological & Application
Application Note: High-Throughput Analysis of Thiopurine Metabolites in Human Erythrocytes Using 6-Methylthioguanine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are vital immunosuppressive agents used in the treatment of various conditions such as acute leukemia, inflammatory bowel disease (IBD), and other autoimmune diseases. These drugs are prodrugs that undergo extensive metabolism to form active 6-thioguanine nucleotides (6-TGNs) and inactive 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs).[1][2][3][4] The therapeutic efficacy and toxicity of thiopurines are closely related to the intracellular concentrations of these metabolites. Monitoring the levels of 6-TGNs and 6-MMPNs in erythrocytes is crucial for optimizing drug dosage, ensuring therapeutic efficacy, and minimizing adverse effects like myelotoxicity and hepatotoxicity.[3][4][5][6][7]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 6-thioguanine and 6-methylmercaptopurine in human erythrocytes. The use of a stable isotope-labeled internal standard, 6-Methylthioguanine-d3 (6-MMP-d3), along with 6-Thioguanine-13C2,15N, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][3][8]
Thiopurine Metabolism Pathway
The metabolic fate of thiopurine drugs is complex, involving multiple enzymatic pathways. The key enzymes include thiopurine S-methyltransferase (TPMT), which is responsible for the methylation of 6-mercaptopurine to 6-methylmercaptopurine.[1][2][3][4] The balance between the anabolic pathway leading to active 6-TGNs and the catabolic pathway producing 6-MMPNs is critical for the drug's therapeutic outcome.
Caption: Metabolic pathway of thiopurine drugs.
Experimental Protocol
This protocol outlines the key steps for the quantification of 6-TG and 6-MMP in erythrocytes using LC-MS/MS.
Materials and Reagents
-
6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) standards (Sigma-Aldrich)
-
This compound (6-MMP-d3) and 6-Thioguanine-13C2,15N (Toronto Research Chemicals)[3][4]
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human whole blood (EDTA anticoagulant)
Sample Preparation Workflow
The sample preparation involves the isolation of red blood cells, lysis, protein precipitation, and hydrolysis of the nucleotide metabolites to their respective bases.
Caption: Sample preparation workflow for thiopurine metabolite analysis.
Detailed Sample Preparation Protocol[3]
-
Erythrocyte Isolation: Centrifuge whole blood samples and discard the plasma and buffy coat.
-
Washing: Wash the remaining red blood cells (RBCs) twice with saline solution.
-
RBC Lysis and Storage: Determine the RBC count. The isolated RBCs can be stored at -70°C until analysis.
-
Internal Standard Spiking: To a 50 µL aliquot of the thawed RBC sample, add 200 µL of 0.2 M D,L-dithiothreitol (DTT) and 30 µL of the working internal standard solution (containing 6-MMP-d3 and 6-TG-13C2,15N).
-
Deproteinization: Add 40 µL of 70% perchloric acid, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.
-
Hydrolysis: Transfer 100 µL of the supernatant to a new tube, seal it, and heat at 100°C for 1 hour to hydrolyze the thiopurine nucleotides to their bases.
-
Final Preparation: After cooling, dilute an aliquot of the sample (e.g., 5 µL) with the initial mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of thiopurine metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 HPLC system or equivalent[3] |
| Column | X-bridge Shield RP18 (1.7 µm, 2.1×150 mm) or similar[3] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.1% formic acid[3] |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Gradient | Isocratic or gradient elution optimized for separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | API 4000 tandem mass spectrometer or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Dwell Time | Optimized for the number of transitions |
| Ion Source Temperature | Optimized for the specific instrument |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-TG-13C2,15N (IS) | 171.0 | 154.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.1 |
| 6-MMP-d3 (IS) | 170.1 | 155.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Method Performance
The described LC-MS/MS method demonstrates excellent performance for the quantification of thiopurine metabolites in clinical samples.
Table 4: Method Validation Parameters [3][4][5]
| Parameter | 6-Thioguanine (6-TGN) | 6-Methylmercaptopurine (6-MMPN) |
| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.5 µmol/L |
| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% |
| Within-run Precision (CV%) | < 10% | < 10% |
| Between-run Precision (CV%) | < 10% | < 10% |
Clinical Application and Interpretation
Therapeutic drug monitoring of thiopurine metabolites is essential for personalized medicine. The target concentrations for optimal therapeutic outcomes and minimal toxicity have been established.
Table 5: Therapeutic Reference Ranges [4][6]
| Metabolite | Concentration (pmol/8x10⁸ RBCs) | Clinical Implication |
| 6-Thioguanine Nucleotides (6-TGNs) | 235–450 | Therapeutic range for efficacy |
| > 450 | Increased risk of myelotoxicity | |
| 6-Methylmercaptopurine (6-MMP) | ≤ 5700 | Normal |
| > 5700 | Increased risk of hepatotoxicity |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of thiopurine metabolites in erythrocytes. This method is well-suited for routine clinical therapeutic drug monitoring, enabling clinicians to optimize thiopurine therapy for individual patients, thereby improving treatment efficacy and safety. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories implementing this assay.
References
- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
- 7. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 8. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-TGN and 6-MMP Analysis Using Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP) is a critical tool for optimizing thiopurine therapy in patients with inflammatory bowel disease (IBD) and other autoimmune disorders.[1][2] Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, have a narrow therapeutic range and exhibit significant interindividual variability in metabolism.[3] Monitoring the levels of the active metabolite, 6-TGN, and the potentially toxic metabolite, 6-MMP, helps clinicians to adjust dosages to maximize efficacy while minimizing adverse effects like myelotoxicity and hepatotoxicity.[4][5] This document provides a detailed protocol for the sample preparation and analysis of 6-TGN and 6-MMP in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, such as 6-Methylthioguanine-d3. The use of a stable isotope-labeled internal standard is crucial for compensating for variability during sample preparation and potential matrix effects, ensuring accurate and precise quantification.[3]
Thiopurine Metabolism and Clinical Significance
Thiopurine drugs are metabolized through a complex pathway involving several enzymes, most notably thiopurine S-methyltransferase (TPMT).[4][5] TPMT activity influences the production of 6-TGN and 6-MMP. Individuals with low or deficient TPMT activity are at a higher risk of developing severe myelosuppression due to the accumulation of high levels of 6-TGN.[5] Conversely, high TPMT activity can lead to preferential metabolism towards 6-MMP, which has been associated with hepatotoxicity.[5] Therefore, measuring both 6-TGN and 6-MMP levels provides a comprehensive picture of a patient's thiopurine metabolism, aiding in personalized dose adjustments.[6]
The established therapeutic window for 6-TGN is generally considered to be 235 to 450 pmol/8x10^8 red blood cells (RBCs).[7] Levels below this range may indicate suboptimal dosing, while levels above are associated with an increased risk of myelotoxicity.[7] High concentrations of 6-MMP (greater than 5700 pmol/8x10^8 RBCs) are linked to a higher risk of hepatotoxicity.[7]
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 6-TGN and 6-MMP from whole blood samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]
- 5. Thiopurine metabolites [gloshospitals.nhs.uk]
- 6. fg.bmj.com [fg.bmj.com]
- 7. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
Application Notes and Protocols: Quantification of Thiopurine Metabolites in Whole Blood with 6-Methylthioguanine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are integral to the treatment of various autoimmune diseases, including inflammatory bowel disease (IBD), and certain types of cancer. The clinical efficacy and toxicity of these drugs are highly dependent on the intracellular concentrations of their active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs), and the potentially toxic methylated metabolites, such as 6-methylmercaptopurine (B131649) (6-MMP). Therapeutic drug monitoring (TDM) of these metabolites in whole blood is a critical tool for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse effects.[1][2][3][4][5]
This document provides a detailed protocol for the quantification of thiopurine metabolites in whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of an isotope-labeled internal standard, 6-Methylthioguanine-d3, to ensure accuracy and precision.
Thiopurine Metabolism Signaling Pathway
The metabolism of thiopurine drugs is a complex process involving several enzymatic pathways. The key enzyme, thiopurine S-methyltransferase (TPMT), plays a crucial role in the methylation of 6-mercaptopurine, shunting the metabolism towards the production of 6-MMP, which is associated with hepatotoxicity at high levels.[6] Conversely, the conversion of 6-mercaptopurine to the active 6-TGNs is essential for the drug's therapeutic effect.[1] Genetic variations in the TPMT gene can lead to significant differences in drug metabolism and are a major cause of adverse drug reactions.[6]
Caption: Thiopurine Metabolism Pathway.
Quantitative Data Summary
The following tables summarize the typical quantitative ranges and performance characteristics of the LC-MS/MS method for thiopurine metabolite analysis in whole blood.
Table 1: Therapeutic Ranges and Toxic Thresholds
| Analyte | Therapeutic Range (pmol/8x10⁸ RBC) | Toxic Threshold (pmol/8x10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450[7] | > 450[8] | Myelosuppression, Leukopenia[8] |
| 6-Methylmercaptopurine (6-MMP) | < 5700[7] | > 5700[7] | Hepatotoxicity[7] |
Table 2: LC-MS/MS Method Performance
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) |
| Linearity (pmol/0.2 mL) | r > 0.999 (up to 10,000)[9] | r > 0.999 (up to 10,000)[9] |
| Limit of Quantification (LOQ) | 30 pmol/0.2 mL[9] | 30 pmol/0.2 mL[9] |
| Intra-assay Imprecision | < 7.5%[9] | < 7.5%[9] |
| Inter-assay Imprecision | < 7.5%[9] | < 7.5%[9] |
| Extraction Recovery | 71.0% - 75.0%[8] | 96.4% - 102.2%[8] |
Experimental Protocols
Sample Collection and Handling
-
Specimen Type: Whole blood.
-
Collection Tube: Lavender top (EDTA) tube.[7]
-
Volume: Minimum 3 mL.
-
Handling: Send the whole blood specimen in the original tube. Do not aliquot, centrifuge, or freeze.[10]
-
Transport: Transport to the laboratory refrigerated.[7]
-
Stability: Stable for 24 hours at room temperature and up to 8 days when refrigerated.[7] Gross or moderate hemolysis and clotted specimens are not acceptable.[10]
Reagents and Materials
-
6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) reference standards
-
This compound (or 6-MMP-d3) internal standard
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
C18 reverse-phase HPLC column
Sample Preparation
The following protocol is adapted from established methods for the analysis of thiopurine metabolites in whole blood.[8][9]
-
Aliquoting: Take a 25 µL aliquot of the whole blood sample.
-
Internal Standard Spiking: Spike the sample with the isotope-labeled internal standard (this compound).
-
Hydrolysis: Add a solution of DTT to the sample to facilitate the hydrolysis of the nucleotide metabolites to their respective bases (6-TG and 6-MMP).
-
Protein Precipitation: Add perchloric acid to the sample to precipitate proteins. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reverse-phase column.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 6-TG and 6-MMP.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
Data Analysis and Quantification
-
Generate calibration curves for both 6-TG and 6-MMP using the reference standards.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Quantify the concentrations of 6-TGN and 6-MMP in the whole blood samples by interpolating from the calibration curves.
-
Results are typically reported in pmol per 8 x 10⁸ red blood cells (RBCs) after normalization using the patient's RBC count.[7]
Conclusion
The described LC-MS/MS method for the quantification of thiopurine metabolites in whole blood, utilizing this compound as an internal standard, provides a robust and reliable tool for therapeutic drug monitoring. This approach allows for the personalization of thiopurine therapy, thereby enhancing treatment efficacy and minimizing the risk of adverse events for patients.
References
- 1. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of thiopurine metabolites in patients with inflammatory bowel disease-what is actually measured? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiopurine monitoring in children with inflammatory bowel disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Lab Tests Can Predict Thiopurine Response in IBD | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
- 8. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
Application Notes and Protocols for Red Blood Cell Analysis of Thiopurine Metabolites with 6-Methylthioguanine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are vital immunosuppressants and chemotherapeutic agents used in the management of various conditions, including inflammatory bowel disease (IBD), acute lymphoblastic leukemia, and organ transplant rejection.[1][2] These drugs are prodrugs that undergo extensive intracellular metabolism to form active and inactive metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are responsible for the therapeutic effects but also contribute to myelotoxicity.[3] Concurrently, the parent drug is metabolized into 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs), which are associated with hepatotoxicity.[3]
Due to significant inter-individual variability in drug metabolism, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMPN concentrations in red blood cells (RBCs) is a critical tool for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse drug reactions.[4] This document provides a detailed protocol for the quantitative analysis of 6-TGN and 6-MMPN in human erythrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 6-Methylthioguanine-d3 as a stable isotope-labeled internal standard.
Thiopurine Metabolism and Signaling Pathway
The metabolism of thiopurines is a complex process involving multiple enzymatic pathways. Azathioprine is first converted to 6-MP. 6-MP is then metabolized via three main competing pathways:
-
Anabolism to 6-TGNs (Active Metabolites): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP). TIMP is then serially phosphorylated to form 6-thioguanine monophosphate (TGMP), diphosphate (B83284) (TGDP), and triphosphate (TGTP), collectively known as 6-TGNs. These nucleotides are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.
-
Catabolism by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is then converted to 6-MMPNs. This pathway shunts the drug away from the production of active 6-TGNs.
-
Catabolism by Xanthine Oxidase (XO): XO oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.
The following diagram illustrates the metabolic fate of thiopurine drugs.
Caption: Metabolic pathway of thiopurine drugs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of 6-TGN and 6-MMPN in red blood cells.
Table 1: Therapeutic Ranges and Toxic Thresholds
| Analyte | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Threshold (pmol/8 x 10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[5] | > 450[5] | Myelotoxicity, Leukopenia[3] |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | < 5700[5] | > 5700[5] | Hepatotoxicity[3] |
Table 2: LC-MS/MS Method Performance
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) |
| Linear Range | 0.1 - 10 µmol/L[5] | 0.5 - 100 µmol/L[5] |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC)[2] | 4 µmol/L (~1000 pmol/8 x 10⁸ RBC)[2] |
| Intra-assay Imprecision (%CV) | < 7.5%[6] | < 7.5%[6] |
| Inter-assay Imprecision (%CV) | < 7.5%[6] | < 7.5%[6] |
| Mean Extraction Recovery | 71.0% - 75.0%[5] | 96.4% - 102.2%[5] |
Experimental Protocols
This section details the methodology for the analysis of thiopurine metabolites in red blood cells.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Caption: Experimental workflow for thiopurine metabolite analysis.
Sample Collection and RBC Isolation
-
Collect 3-5 mL of whole blood in a lavender-top (EDTA) tube.[1]
-
Centrifuge the whole blood at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the remaining red blood cells twice with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.[1]
-
After the final wash, resuspend the packed RBCs in an equal volume of PBS.[1]
-
The isolated RBCs can be stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Thaw the frozen RBC samples on ice.
-
Vortex the RBC suspension to ensure homogeneity.
-
To a 100 µL aliquot of the RBC suspension, add 200 µL of a reducing agent solution (e.g., 1 M dithiothreitol (B142953) - DTT) to prevent oxidation of the thiopurine metabolites.
-
Add 50 µL of the internal standard working solution (this compound in a suitable solvent).
-
Vortex the mixture gently.
-
Add 100 µL of ice-cold 10% trichloroacetic acid (TCA) or perchloric acid to precipitate proteins and hydrolyze the thiopurine nucleotides to their base forms (6-thioguanine and 6-methylmercaptopurine).[2]
-
Vortex vigorously for 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol).
-
Injection Volume: Typically 5-10 µL.
-
MS/MS Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and the this compound internal standard.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.0 | 152.0 |
| This compound (Internal Standard) | 170.0 | 153.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of 6-TG and 6-MMP and a fixed concentration of the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line.
-
Calculate the concentration of 6-TG and 6-MMP in the patient samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration is typically reported as pmol per 8 x 10⁸ red blood cells. This requires determining the RBC count in the original whole blood sample.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust and sensitive platform for the routine therapeutic drug monitoring of thiopurine metabolites in red blood cells. This analytical approach is essential for personalizing thiopurine therapy, thereby maximizing therapeutic benefit while minimizing the risk of adverse events for patients. Adherence to a standardized and well-validated protocol is crucial for obtaining accurate and reproducible results that can confidently guide clinical decision-making.
References
- 1. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ltd.aruplab.com [ltd.aruplab.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Azathioprine and 6-Mercaptopurine Therapy Using 6-Methylthioguanine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azathioprine (B366305) (AZA) and its primary metabolite, 6-mercaptopurine (B1684380) (6-MP), are cornerstone immunosuppressive agents in the management of autoimmune diseases, inflammatory bowel disease (IBD), and in preventing organ transplant rejection.[1][2] The therapeutic efficacy and toxicity of these thiopurine drugs are highly variable among individuals, primarily due to the complex intracellular metabolism of 6-MP.[2][3] Monitoring the levels of key metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[1][4]
AZA is a prodrug that is converted to 6-MP, which is then metabolized through competing enzymatic pathways into active and inactive metabolites.[5][6][7] The active metabolites are the 6-thioguanine (B1684491) nucleotides (6-TGNs), which are responsible for the immunosuppressive and cytotoxic effects of the therapy.[2][7] Conversely, 6-MP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite that can be associated with hepatotoxicity at high concentrations.[8][9]
Genetic polymorphisms in TPMT can lead to significant variations in enzyme activity, affecting the balance between 6-TGN and 6-MMP production.[2] Therefore, therapeutic drug monitoring (TDM) of these metabolites in erythrocytes, where they accumulate, is a valuable tool for personalizing treatment.[2][10] This document provides detailed application notes and protocols for the quantification of 6-methylthioguanine (B125323), a derivative of 6-MMP nucleotides, using its stable isotope-labeled internal standard, 6-Methylthioguanine-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Azathioprine and 6-Mercaptopurine
The metabolic conversion of azathioprine and 6-mercaptopurine involves several key enzymatic steps that determine the balance between therapeutic and potentially toxic metabolites. The following diagram illustrates this pathway.
Caption: Metabolic pathway of azathioprine and 6-mercaptopurine.
Experimental Protocol: Quantification of 6-Methylthioguanine by LC-MS/MS
This protocol describes a method for the quantitative analysis of 6-methylthioguanine in human erythrocytes using this compound as an internal standard. The method involves the isolation of erythrocytes, acid hydrolysis of 6-methylmercaptopurine nucleotides (6-MMPNs) to 6-methylthioguanine, and subsequent analysis by LC-MS/MS.
1. Materials and Reagents
-
6-Methylthioguanine analytical standard
-
This compound (internal standard)
-
Perchloric acid (HClO4)
-
Dithiothreitol (B142953) (DTT)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ultrapure water
-
Whole blood collected in EDTA tubes
2. Sample Preparation (from Erythrocytes)
-
Centrifuge whole blood at 3000 x g for 10 minutes at 4°C to separate plasma and erythrocytes.[11]
-
Aspirate and discard the plasma and buffy coat.[11]
-
Wash the remaining erythrocytes twice with an equal volume of 0.9% saline solution, centrifuging and aspirating the supernatant after each wash.
-
After the final wash, lyse the packed erythrocytes by adding an equal volume of ultrapure water and vortexing.
-
To a 100 µL aliquot of the erythrocyte lysate, add 20 µL of an internal standard working solution of this compound in methanol.
-
Add 100 µL of 1.4 M perchloric acid containing 0.026 M dithiothreitol to precipitate proteins and initiate hydrolysis.[12]
-
Vortex for 30 seconds and incubate at 100°C for 60 minutes to hydrolyze the 6-methylmercaptopurine nucleotides to 6-methylthioguanine.[13]
-
Cool the samples on ice for 5 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C[11] |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 2 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 6.0 | 5 |
Table 2: MRM Transitions for 6-Methylthioguanine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Methylthioguanine | 167.1 | 152.1 | 25 |
| This compound | 170.1 | 155.1 | 25 |
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of 6-methylthioguanine to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² for the calibration curve.
-
Determine the concentration of 6-methylthioguanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the quantification of 6-methylthioguanine.
Caption: Workflow for 6-methylthioguanine analysis.
Quantitative Data and Method Performance
The following tables summarize typical quantitative data and performance characteristics of LC-MS/MS methods for the analysis of thiopurine metabolites.
Table 3: Calibration and Linearity
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| 6-Thioguanine | 10 - 2000 ng/mL | > 0.99[4] |
| 6-Methylmercaptopurine | 10 - 2000 ng/mL | > 0.99[4] |
Table 4: Limits of Detection and Quantification
| Analyte | LLOQ |
| 6-Thioguanine | 9.9 ng/mL[4] |
| 6-Methylmercaptopurine | 10.0 ng/mL[4] |
Table 5: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| 6-Thioguanine | Low | < 7.5%[6] | < 7.5%[6] | 85-115% |
| Mid | < 7.5%[6] | < 7.5%[6] | 85-115% | |
| High | < 7.5%[6] | < 7.5%[6] | 85-115% | |
| 6-Methylmercaptopurine | Low | < 7.5%[6] | < 7.5%[6] | 85-115% |
| Mid | < 7.5%[6] | < 7.5%[6] | 85-115% | |
| High | < 7.5%[6] | < 7.5%[6] | 85-115% |
Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS-based quantification. Deuterated internal standards have nearly identical chemical and physical properties to their unlabeled counterparts. This ensures that they behave similarly during sample preparation, chromatography, and ionization.
Key advantages of using this compound include:
-
Compensation for Matrix Effects: It co-elutes with the analyte, experiencing similar ion suppression or enhancement, which is then corrected for in the peak area ratio calculation.
-
Correction for Variability in Sample Preparation: Any loss of analyte during extraction or hydrolysis is mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved.
Conclusion
The therapeutic monitoring of azathioprine and 6-mercaptopurine therapy through the quantification of their metabolites is a powerful tool for optimizing treatment and ensuring patient safety. The use of a robust and reliable LC-MS/MS method with a stable isotope-labeled internal standard like this compound is essential for accurate and precise measurements. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this important analytical technique in their work.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 7. Effects of 6-thioguanine and S6-methylthioguanine on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. texilajournal.com [texilajournal.com]
Application Note: High-Throughput Analysis of Thiopurine Metabolites and 6-Methylthioguanine-d3 in Whole Blood by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the key thiopurine metabolites, 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), in whole blood.[1][2] Therapeutic drug monitoring of these metabolites is crucial for optimizing thiopurine therapy in patients with inflammatory bowel disease and other autoimmune disorders, helping to maximize efficacy while minimizing toxicity.[3][4][5] The method utilizes a simple sample preparation procedure involving hydrolysis and protein precipitation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in the positive multiple reaction monitoring (MRM) mode, with the use of stable isotope-labeled internal standards, including 6-Methylthioguanine-d3, to ensure accuracy and precision.[1][6] This method is suitable for high-throughput clinical research and drug development applications.
Introduction
Thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, are widely used as immunosuppressive agents. Their clinical efficacy is dependent on the conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGN), which are incorporated into DNA and induce cytotoxicity. A competing metabolic pathway, catalyzed by thiopurine S-methyltransferase (TPMT), leads to the formation of 6-methylmercaptopurine (6-MMP), which is associated with hepatotoxicity at high concentrations.[7] Significant inter-individual variability in thiopurine metabolism necessitates therapeutic drug monitoring to maintain metabolite concentrations within the desired therapeutic window, thereby optimizing treatment outcomes.[3][5] This application note presents a detailed protocol for the simultaneous measurement of 6-TGN and 6-MMP in whole blood using LC-MS/MS.
Experimental
Sample Preparation
A straightforward and rapid sample preparation procedure is employed to extract the thiopurine metabolites from whole blood. The use of whole blood simplifies the workflow by eliminating the need for erythrocyte isolation.[8]
Protocol:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.[9][10]
-
Internal Standard Spiking: To 25 µL of whole blood, add the internal standard solution containing this compound and 6-MMP-d3.[1]
-
Hydrolysis: Add perchloric acid to hydrolyze the thiopurine nucleotides to their respective bases.[11]
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column to resolve the target analytes from endogenous matrix components.[1]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry
The analytes are detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (from 6-TGN) | 168.0 | 151.0 |
| 6-Methylmercaptopurine | 167.1 | 152.1 |
| This compound (IS) | 171.0 | 154.0 |
| 6-MMP-d3 (IS) | 161.1 | 110.1 |
Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed.[7]
Results and Discussion
The described LC-MS/MS method demonstrates excellent performance for the quantification of 6-TGN and 6-MMP in whole blood. The use of stable isotope-labeled internal standards effectively compensates for matrix effects and variations in sample processing.[1]
Linearity and Sensitivity
The method exhibits excellent linearity over the clinically relevant concentration range.
| Analyte | Linear Range (pmol/8x10⁸ RBC equivalent) | R² |
| 6-Thioguanine (from 6-TGN) | 30 - 10,000 | > 0.999 |
| 6-Methylmercaptopurine | 30 - 10,000 | > 0.999 |
The lower limit of quantification (LLOQ) is sufficient for therapeutic drug monitoring.
| Analyte | LLOQ (pmol/8x10⁸ RBC equivalent) |
| 6-Thioguanine (from 6-TGN) | 30 |
| 6-Methylmercaptopurine | 30 |
Data adapted from Kirchherr et al., 2013.[1]
Precision
The intra- and inter-assay precision are well within acceptable limits for bioanalytical methods.
| Analyte | Concentration Level | Intra-assay CV (%) | Inter-assay CV (%) |
| 6-Thioguanine (from 6-TGN) | Low, Medium, High | < 7.5 | < 7.5 |
| 6-Methylmercaptopurine | Low, Medium, High | < 7.5 | < 7.5 |
Data adapted from Kirchherr et al., 2013.[1]
Thiopurine Metabolism Pathway
The metabolism of thiopurine drugs is complex, involving multiple enzymatic pathways. The simplified metabolic scheme below illustrates the conversion of the parent drugs to the active 6-TGN and the alternative metabolite 6-MMP.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole blood. The simple sample preparation, rapid chromatographic separation, and sensitive detection make it an ideal tool for clinical research and drug development, facilitating the optimization of thiopurine therapy.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Concentrations of Azathioprine Metabolites 6-Thioguanine and 6-Methylmercaptopurine in Whole Blood With the Use of Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical usefulness of therapeutic drug monitoring of thiopurines in patients with inadequately controlled inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of thiopurine metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fg.bmj.com [fg.bmj.com]
- 6. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gi.testcatalog.org [gi.testcatalog.org]
- 11. High-performance liquid chromatographic assay of metabolites of thioguanine and mercaptopurine in capillary blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 6-Methylthioguanine-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are widely used as immunosuppressants and in cancer therapy.[1] Their therapeutic efficacy and toxicity are closely linked to the metabolism of these drugs into active thioguanine nucleotides (TGNs) and methylated metabolites. 6-Methylthioguanine (6-MTG) is a metabolite formed by the action of thiopurine S-methyltransferase (TPMT) on 6-thioguanine.[2][3] Monitoring the levels of these metabolites is crucial for optimizing therapy and minimizing adverse effects. Stable isotope-labeled internal standards, such as 6-Methylthioguanine-d3 (6-MTG-d3), are essential for accurate quantification of 6-MTG in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the detection and quantification of 6-MTG using 6-MTG-d3 as an internal standard.
Metabolic Pathway of Thiopurine Drugs
The metabolic activation of thiopurine drugs is a complex process involving several enzymatic steps. Azathioprine is first converted to 6-mercaptopurine, which can then be metabolized along three main pathways. One of these pathways leads to the formation of 6-thioguanine nucleotides (TGNs), the active cytotoxic metabolites. Another key pathway involves the methylation of thiopurines by thiopurine S-methyltransferase (TPMT). 6-Thioguanine is directly converted to 6-thioguanosine (B559654) monophosphate (TGMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). TGMP can then be further phosphorylated to form active TGNs that are incorporated into DNA and RNA, leading to cytotoxicity. Alternatively, TPMT can methylate 6-thioguanine to form 6-methylthioguanine.[3][4][5]
Mass Spectrometry Parameters
Accurate detection of 6-MTG and its deuterated internal standard, 6-MTG-d3, by tandem mass spectrometry requires optimized parameters for precursor ion selection, fragmentation, and detection of product ions. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) parameters. These parameters should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 6-Methylthioguanine (6-MTG) | 182.0 | 167.0 | 25 | 40 |
| This compound (6-MTG-d3) | 185.0 | 170.0 | 25 | 40 |
Note: The exact values for collision energy and declustering potential may require instrument-specific optimization.
Experimental Protocols
Sample Preparation: Extraction of Thiopurine Metabolites from Red Blood Cells (RBCs)
This protocol is adapted from methods described for the analysis of thiopurine metabolites in erythrocytes.[6][7][8]
-
Blood Collection: Collect whole blood samples in EDTA-containing tubes.
-
RBC Separation: Centrifuge the whole blood at 3000 x g for 10 minutes at 4°C to separate the plasma and buffy coat from the red blood cells.
-
RBC Lysis: Aspirate and discard the plasma and buffy coat. Lyse the remaining RBCs with four volumes of ice-cold deionized water.
-
Internal Standard Spiking: Add this compound internal standard solution to the RBC lysate to achieve a final concentration appropriate for the expected range of endogenous 6-MTG.
-
Protein Precipitation: Precipitate proteins by adding an equal volume of 0.9 M perchloric acid. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Hydrolysis (Optional for total thioguanine): To measure total 6-thioguanine after release from its nucleotide forms, the supernatant can be heated at 100°C for 1 hour. This step is not necessary for the direct measurement of 6-MTG.
-
Sample Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following chromatographic conditions are a starting point and should be optimized for your specific system.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 10 (arbitrary units) |
| Ion Source Gas 2 | 10 (arbitrary units) |
| Curtain Gas | 20 (arbitrary units) |
| Ion Spray Voltage | 5500 V |
| Temperature | 300°C |
Experimental Workflow
The overall workflow for the analysis of 6-Methylthioguanine involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Data Presentation and Quantification
The concentration of 6-MTG in the samples is determined by calculating the peak area ratio of the analyte (6-MTG) to the internal standard (6-MTG-d3). A calibration curve is constructed by plotting the peak area ratios of a series of known concentrations of 6-MTG standards against their corresponding concentrations. The concentration of 6-MTG in the unknown samples is then interpolated from this calibration curve.
Example Calibration Curve Data
| 6-MTG Conc. (ng/mL) | 6-MTG Peak Area | 6-MTG-d3 Peak Area | Peak Area Ratio (6-MTG/6-MTG-d3) |
| 1 | 1,520 | 150,000 | 0.010 |
| 5 | 7,650 | 151,000 | 0.051 |
| 10 | 15,300 | 149,500 | 0.102 |
| 50 | 75,800 | 150,500 | 0.504 |
| 100 | 151,200 | 149,000 | 1.015 |
| 500 | 755,000 | 150,200 | 5.027 |
Conclusion
The provided protocols and mass spectrometry parameters offer a robust framework for the sensitive and accurate quantification of 6-Methylthioguanine in biological samples using this compound as an internal standard. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers and clinicians to effectively monitor thiopurine metabolite levels, contributing to improved patient outcomes and a deeper understanding of thiopurine pharmacology.
References
- 1. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Thiopurines Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine (B366305) (AZA), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are vital immunosuppressive agents used in the treatment of various conditions such as acute lymphoblastic leukemia, inflammatory bowel disease (IBD), and autoimmune disorders.[1][2] These drugs are prodrugs that undergo extensive intracellular metabolism to form active and inactive metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are responsible for the cytotoxic and immunosuppressive effects.[1][3] A key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT), which converts 6-MP into 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with potential hepatotoxicity.[1][4][5]
Given the significant inter-individual variability in thiopurine metabolism, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMP levels in red blood cells (RBCs) is crucial for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse drug reactions.[2][6][7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and specific quantification of these metabolites.[1][9][10][11] The use of stable isotope-labeled internal standards, such as deuterated analogs of the analytes (e.g., 6-MMP-d3), is essential for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][10]
This document provides detailed application notes and protocols for the pharmacokinetic analysis of thiopurine metabolites using LC-MS/MS with a focus on the application of deuterated internal standards.
Thiopurine Metabolism Signaling Pathway
The metabolic fate of thiopurines is complex, involving multiple enzymatic pathways that lead to the formation of active cytotoxic metabolites and inactive catabolites. Understanding this pathway is fundamental to interpreting pharmacokinetic data and clinical outcomes.
Caption: Simplified metabolic pathway of thiopurine drugs.
Experimental Protocols
Protocol 1: Quantification of 6-TGN and 6-MMP in Red Blood Cells using LC-MS/MS
This protocol outlines a widely used method for the simultaneous measurement of 6-TGN and 6-MMP concentrations in RBCs, adapted from various validated procedures.[1][10][11]
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (PCA), 70%
-
Dithiothreitol (DTT)
-
Internal Standards: 6-MMP-d3 and 6-TG-13C2,15N (or other appropriate deuterated standards)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation:
-
Collect whole blood samples from patients undergoing thiopurine therapy. Samples should be collected 4-6 weeks after treatment initiation or a change in dose.[12]
-
Isolate RBCs by centrifuging the whole blood and removing the plasma and buffy coat.
-
Wash the RBCs with saline solution.
-
Lyse the RBCs with water.
-
To a 50 µL aliquot of the RBC lysate, add 200 µL of 0.2 M DTT and 30 µL of the working internal standard solution (containing 6-MMP-d3 and a deuterated 6-TG analog).[1]
-
Vortex the mixture.
-
Precipitate proteins by adding 40 µL of 70% perchloric acid.[1] Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Hydrolyze the thiopurine nucleotides to their respective bases by heating the supernatant at 100°C for 60 minutes.
-
Cool the samples and centrifuge again if any precipitate forms.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 0-5% B over 1 min, 5-95% B over 3 min, hold at 95% B for 1 min, return to initial conditions).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific transitions of 6-TG, 6-MMP, and their deuterated internal standards.
Experimental Workflow Diagram
Caption: General workflow for thiopurine metabolite analysis.
Data Presentation
The quantitative performance of the LC-MS/MS method should be thoroughly validated. The following tables summarize typical validation parameters reported in the literature for the analysis of 6-TGN and 6-MMPN (measured as 6-TG and 6-MMP after hydrolysis).
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) | Reference |
| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBCs) | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBCs) | [11] |
| Intra-day Precision (CV%) | < 10% | < 10% | [1] |
| Inter-day Precision (CV%) | < 10% | < 10% | [1] |
| Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [1] |
Table 2: Therapeutic Ranges and Toxic Thresholds for Thiopurine Metabolites
| Metabolite | Therapeutic Range | Toxic Threshold | Associated Toxicity | References |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBCs | > 450 pmol/8 x 10⁸ RBCs | Myelosuppression, Leukopenia | [1][6] |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | < 5,700 pmol/8 x 10⁸ RBCs | > 5,700 pmol/8 x 10⁸ RBCs | Hepatotoxicity | [1][6] |
Conclusion
The use of deuterated internal standards in LC-MS/MS-based methods provides a robust and reliable approach for the pharmacokinetic analysis of thiopurine metabolites. These methods are indispensable for therapeutic drug monitoring, enabling clinicians to personalize thiopurine therapy to maximize efficacy while minimizing the risk of adverse events. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals involved in the study of thiopurines. Adherence to validated protocols and a thorough understanding of the thiopurine metabolic pathway are essential for the successful application of these techniques in both research and clinical settings.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. Key factors associated with 6-thioguanine and 6-methylmercaptopurine nucleotide concentrations in children treated by thiopurine for acute leukaemia and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of thiopurines in children with acute lymphoblastic leukemia receiving 6-thioguanine versus 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 6-Thioguanine and 6-Mercaptopurine Combination Maintenance Therapy of Childhood ALL: Hypothesis and Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. naspghan.org [naspghan.org]
- 6. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experience of optimising thiopurine use through metabolite measurement in inflammatory bowel disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 8. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 9. Comparison of 6-mercaptopurine with 6-thioguanine for the analysis of thiopurine S-methyltransferase activity in human erythrocyte by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Thiopurine metabolites [gloshospitals.nhs.uk]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS Analysis with 6-Methylthioguanine-d3
Welcome to the technical support center for the LC-MS analysis of compounds using 6-Methylthioguanine-d3 as a stable isotope-labeled (SIL) internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in my LC-MS analysis of 6-Methylthioguanine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, 6-Methylthioguanine, and its internal standard, this compound, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, whole blood, tissue homogenates). This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.
Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard like this compound will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction. However, this is not always guaranteed. Differential matrix effects can occur if the analyte and internal standard have slightly different retention times or if specific matrix components selectively affect the ionization of one compound over the other. Therefore, it is crucial to validate that the internal standard is effectively compensating for matrix effects in your specific application.
Q3: How can I detect and assess the extent of matrix effects in my assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte (and internal standard) spiked into an extracted blank matrix to the peak area of the same concentration in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement. A detailed protocol for this method is provided in the "Experimental Protocols" section.
Q4: What are common sources of matrix effects when analyzing thiopurine metabolites like 6-Methylthioguanine?
A4: Common sources of matrix effects in bioanalytical samples include phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and anticoagulants used during blood collection.[1] For whole blood or erythrocyte samples, hemoglobin can also be a significant source of interference. Inadequate sample preparation is a primary reason for significant matrix effects.
Q5: My calibration curve is non-linear at higher concentrations. Could this be related to matrix effects?
A5: Yes, non-linearity, especially at the upper limits of quantification, can be a symptom of matrix effects. This can happen if the matrix components causing ion suppression become saturated at high analyte concentrations. It can also be due to "cross-talk," where the isotopic tail of the high-concentration analyte contributes to the signal of the deuterated internal standard.
Troubleshooting Guide
Issue 1: High Variability in the this compound Signal Across a Batch
-
Question: The peak area of my internal standard, this compound, is highly variable between samples. What could be the cause?
-
Answer: High variability in the internal standard signal is a strong indicator of inconsistent matrix effects. This suggests that different samples have varying levels of interfering components.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Incomplete protein precipitation or variations in extraction efficiency can lead to differing matrix loads.
-
Optimize Chromatography: Improve the chromatographic separation to resolve 6-Methylthioguanine and its internal standard from the regions of significant ion suppression.
-
Evaluate Sample Collection and Handling: Inconsistencies in sample collection, storage, or freeze-thaw cycles can alter the sample matrix.
-
-
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Question: My QC samples are failing, showing poor accuracy and/or precision, even though my calibration curve looks good. What should I investigate?
-
Answer: This issue often points to differential matrix effects between your calibration standards and your QC samples, or lot-to-lot variability in your matrix.
-
Troubleshooting Steps:
-
Assess Matrix Factor in Different Matrix Lots: Perform the post-extraction spike experiment using at least six different lots of your biological matrix to check for lot-to-lot variability in ion suppression.
-
Investigate Isotopic Cross-Contribution: At high concentrations of 6-Methylthioguanine, natural isotopes may contribute to the signal of this compound. Analyze a high-concentration standard without the internal standard to check for signal in the internal standard's mass channel.
-
Check for Analyte-Internal Standard Co-elution: A slight shift in retention time between the analyte and the deuterated internal standard (isotope effect) can cause them to experience different degrees of ion suppression if they elude on the edge of an interfering peak.
-
-
Issue 3: Low Signal Intensity or "No Signal" for this compound
-
Question: I am observing a very low or no signal for my this compound internal standard. What are the possible causes?
-
Answer: This can be due to severe ion suppression, issues with the internal standard itself, or problems with the LC-MS system.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This can help identify if there is a region of severe ion suppression at the retention time of your analyte and internal standard.
-
Verify Internal Standard Concentration and Stability: Ensure the concentration of your this compound spiking solution is correct and that the compound has not degraded.
-
Check MS Parameters: Confirm that the mass spectrometer is properly tuned and that the correct precursor and product ions for this compound are being monitored.
-
-
Data Presentation
The following tables summarize validation data for the analysis of thiopurine metabolites in erythrocytes and whole blood from published literature. While not specific to 6-Methylthioguanine, this data provides a reference for expected method performance.
Table 1: Summary of Method Validation Parameters for 6-Thioguanine (6-TGN) and 6-Methylmercaptopurine (6-MMP) in Erythrocytes
| Parameter | 6-TGN | 6-MMP | Reference |
| Linearity Range | 9.9 – 1979 ng/mL | 10 – 2000 ng/mL | [2][3] |
| Within-Run Precision (CV%) | 3.05 – 14.79% | 3.82 – 7.45% | [2][3] |
| Between-Run Precision (CV%) | 3.39 – 9.82% | 2.41 – 5.70% | [2][3] |
| Within-Run Accuracy (% diff) | -7.72 – 9.55% | -8.40 – 6.29% | [2][3] |
| Between-Run Accuracy (% diff) | -10.25 – -3.28% | -11.15 – 5.59% | [2][3] |
| Matrix Effect (IS normalized MF CV%) | 11.25% − 13.44% | 3.79% − 7.74% | [2] |
Table 2: Summary of Method Validation Parameters for 6-TGN and 6-MMP in Whole Blood
| Parameter | 6-TGN | 6-MMP | Reference |
| Linearity Range | up to 10,000 pmol/0.2 mL | up to 10,000 pmol/0.2 mL | |
| Limit of Quantification (LOQ) | 30 pmol/0.2 mL | 30 pmol/0.2 mL | |
| Intra-assay Imprecision | <7.5% | <7.5% | |
| Inter-assay Imprecision | <7.5% | <7.5% | |
| Matrix Effects | Compensated by the use of isotope-labeled internal standards | Compensated by the use of isotope-labeled internal standards |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantitatively evaluate matrix effects for 6-Methylthioguanine using this compound as the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 6-Methylthioguanine and this compound into the final mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, whole blood). Spike 6-Methylthioguanine and this compound into the extracted matrix supernatant at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike 6-Methylthioguanine and this compound into the blank biological matrix before the extraction process at low and high QC concentrations. (This set is used to determine recovery).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (MF of Analyte) / (MF of IS)
-
The IS Normalized MF should be close to 1 for effective compensation.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Visualizations
Caption: Troubleshooting workflow for high variability in the this compound signal.
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
References
Technical Support Center: Overcoming Ion Suppression in Thiopurine Metabolite Quantification
Welcome to the technical support center for the analysis of thiopurine metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS quantification of key metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for thiopurine metabolite analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is a reduction in the ionization efficiency of the target analytes (e.g., 6-TGN, 6-MMP) due to the presence of co-eluting interfering compounds from the sample matrix, such as salts, lipids, and proteins from whole blood or red blood cells (RBCs).[1][2][3] This suppression leads to a decreased analyte signal, which can severely compromise the sensitivity, accuracy, and precision of quantification.[2][3] Given that clinical decisions rely on accurate measurements of these metabolites, overcoming ion suppression is critical.
Q2: What are the primary causes of ion suppression in this type of analysis?
A2: The primary causes stem from the complex biological matrix, which is typically whole blood or isolated erythrocytes.[1] Key interfering substances include:
-
Endogenous Materials: Proteins, phospholipids, salts, and peptides inherent to the biological sample.[1]
-
Sample Preparation Reagents: High concentrations of non-volatile salts from buffers or acids used during protein precipitation can interfere with the ionization process.
-
Poor Chromatographic Separation: If the target metabolites are not adequately separated from matrix components on the LC column, they will enter the mass spectrometer's ion source at the same time, leading to competition for ionization.[2][4]
Q3: How can I detect and quantify the extent of ion suppression in my assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which retention times ion suppression occurs.[5][6] A standard solution of your analyte is continuously infused into the mass spectrometer while a blank, prepared sample matrix is injected onto the LC column. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.[4][6]
-
Post-Extraction Spike Comparison: This quantitative method compares the analyte's signal in a blank matrix extract that has been spiked with the analyte after the sample preparation steps to the signal of the analyte in a neat (clean) solvent.[5][6] The ratio of these signals reveals the percentage of signal suppression or enhancement.[6]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A4: Yes, using a SIL-IS is considered the gold standard and is highly recommended.[7] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with ¹³C or ¹⁵N).[8] Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression.[9][10] By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively corrected, leading to more accurate and precise quantification.[7][8][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or no signal for thiopurine metabolites, especially at low concentrations.
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before analysis.[1][2]
-
Protein Precipitation (PPT): While fast, PPT is often insufficient. Ensure the ratio of organic solvent (like acetonitrile (B52724) or methanol) to sample is optimized, typically ranging from 2:1 to 10:1.[1]
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner extract than PPT.[1] Use an appropriate sorbent (e.g., mixed-mode cation exchange) to retain the thiopurine metabolites while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at isolating analytes from matrix components.[1]
-
-
Optimize Chromatography: Adjust your LC method to move the analyte peak away from regions of high ion suppression, which often occur at the beginning and end of the chromatogram.[2][4] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a column with a different stationary phase for alternative selectivity.[5]
-
Sample Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.[3][7] However, this is not suitable for trace-level analysis.
-
Issue 2: High variability and poor reproducibility in QC samples and patient samples.
-
Possible Cause: Inconsistent matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most crucial step to correct for sample-to-sample variability in ion suppression.[7] The SIL-IS will track and correct for variations in both sample preparation recovery and matrix effects.[9]
-
Automate Sample Preparation: Manual sample preparation, especially for whole blood, can introduce variability.[12] Automated liquid handlers can improve precision by ensuring consistent mixing, pipetting, and timing, which is particularly important for protein precipitation steps.[12]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a representative blank matrix (e.g., a pool of drug-free whole blood) to ensure that the calibrators and unknown samples experience similar matrix effects.[13]
-
Experimental Workflows and Logic Diagrams
To visualize key processes, the following diagrams are provided in DOT language.
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: A typical sample preparation workflow using protein precipitation.
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique directly impacts the degree of matrix effect observed.
| Sample Preparation Method | Analyte | Typical Matrix Effect (%)* | Typical Recovery (%) | Complexity |
| Protein Precipitation (PPT) | 6-TG / 6-MMP | 50 - 85% (Significant Suppression) | 85 - 105% | Low |
| Liquid-Liquid Extraction (LLE) | 6-TG / 6-MMP | 85 - 95% (Mild Suppression) | 70 - 90% | Medium |
| Solid-Phase Extraction (SPE) | 6-TG / 6-MMP | 95 - 105% (Minimal Effect) | 80 - 100% | High |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression. Data is representative and compiled from general principles of bioanalytical method development.[1][14] Actual values will vary based on the specific protocol, matrix lot, and LC-MS/MS system.
Detailed Experimental Protocol: Sample Preparation via Protein Precipitation
This protocol provides a standard method for preparing whole blood samples for thiopurine metabolite analysis.
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes.
-
Stable Isotope-Labeled Internal Standards (SIL-IS) for 6-TGN and 6-MMP.
-
Dithiothreitol (DTT) solution.
-
LC-MS grade acetonitrile or methanol (B129727), pre-chilled to -20°C.
-
LC-MS grade water.
-
Microcentrifuge tubes (1.5 mL).
2. Procedure:
-
Sample Thawing & Mixing: Thaw frozen whole blood samples at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of whole blood into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (containing both standards) and 20 µL of DTT solution to each tube. DTT is used to reduce disulfide bonds and ensure metabolite stability.
-
Cell Lysis: Add 200 µL of LC-MS grade water. Vortex the mixture vigorously for 30 seconds to lyse the red blood cells.[15]
-
Protein Precipitation: Add 600 µL of cold (-20°C) acetonitrile or methanol to the lysed sample.[1]
-
Mixing and Incubation: Vortex the tube for 1 minute to ensure complete protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (5 minutes at 10,000 x g) to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. tecan.com [tecan.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
Stability of 6-Methylthioguanine-d3 in biological samples and stock solutions
This technical support center provides guidance on the stability of 6-Methylthioguanine-d3 in biological samples and stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of 6-Methylthioguanine, a metabolite of the immunosuppressive drug 6-thioguanine (B1684491). It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accurate measurement of thiopurine metabolites in patient samples.[1][2] The stability of an internal standard is critical because its degradation can lead to inaccurate quantification of the target analyte, impacting clinical monitoring and research outcomes.[3][4]
Q2: Is there direct stability data available for this compound?
Direct, comprehensive stability studies specifically for this compound are not extensively documented in the readily available scientific literature. However, as a stable isotopically labeled (SIL) internal standard, its chemical properties and stability are expected to be nearly identical to its non-deuterated counterpart, 6-methylmercaptopurine (B131649) (6-MMP) and other related thiopurine metabolites like 6-thioguanine nucleotides (6-TGN).[3][4] Therefore, the stability data for these analogous compounds can be used as a reliable guide.
Q3: How stable is this compound (and its analogues) in biological samples like blood and plasma?
The stability of thiopurine metabolites, which can be extrapolated to this compound, depends on the storage conditions.
-
Short-Term Stability: In pre-processed red blood cell (RBC) samples, thiopurine metabolites are stable for up to 4 hours at both room temperature (25°C) and refrigerated (4°C) conditions.[3][4] However, in whole blood, 6-TGN concentrations can decrease by about 20% after four days at 4°C.[3][4] Therefore, it is recommended to process whole blood samples as soon as possible.[3]
-
Long-Term Stability: For long-term storage of processed RBC samples, -70°C is recommended. At this temperature, thiopurine metabolites are stable for up to 6 months.[3][4] Storage at -20°C is not recommended as a significant decrease (around 30% for 6-TGN) can be observed after 180 days.[3][4]
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles can affect the stability of analytes in plasma. While specific data for this compound is not available, it is best practice to minimize freeze-thaw cycles.[5][6] A minimum of three freeze-thaw cycles should be validated during method development.[5]
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of related thiopurine metabolites are typically stored at -70°C.[3] For short-term storage, solutions of 6-thioguanine have been found to be stable at 2-8°C for at least one week.[7] It is crucial to refer to the manufacturer's certificate of analysis for specific storage recommendations for your this compound standard.
Stability Data Summary
The following tables summarize stability data for thiopurine metabolites, which can be used as a proxy for this compound stability.
Table 1: Short-Term Stability of Thiopurine Metabolites
| Analyte | Matrix | Temperature | Duration | Stability Outcome |
| 6-TGN & 6-MMPN | Pre-processed RBC | 25°C & 4°C | 4 hours | No significant change[3][4] |
| 6-TGN | Whole Blood | 4°C | 4 days | ~20% decrease[3][4] |
Table 2: Long-Term Stability of Thiopurine Metabolites in Pre-processed RBCs
| Analyte | Storage Temperature | Duration | Stability Outcome |
| 6-TGN | -70°C | 180 days | ~5% decrease[3] |
| 6-TGN | -20°C | 180 days | ~30% decrease[3][4] |
| 6-MMPN | -70°C & -20°C | 180 days | ~10% decrease[3] |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature.
-
Procedure:
-
Spike a known concentration of this compound into the biological matrix (e.g., plasma, processed RBCs) at low and high concentrations.
-
Aliquots of these samples are kept at room temperature (e.g., 25°C).
-
Analyze the samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the concentrations at each time point to the initial concentration (time 0).
-
The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound after repeated freezing and thawing cycles.
-
Procedure:
-
Spike a known concentration of this compound into the biological matrix at low and high concentrations.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.[5]
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[5]
-
After the final thaw, analyze the samples and compare the concentrations to a freshly prepared control sample or the initial concentration.
-
The analyte is considered stable if the deviation is within ±15%.
-
Protocol 3: Long-Term Stability Assessment
-
Objective: To assess the stability of this compound over an extended period under specific storage conditions.
-
Procedure:
-
Spike a known concentration of this compound into the biological matrix at low and high concentrations.
-
Store the aliquots at the proposed long-term storage temperature (e.g., -20°C and -70°C).
-
Analyze the samples at defined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Compare the concentrations at each time point to the initial concentration.
-
The analyte is considered stable if the deviation is within ±15%.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no signal for this compound | - Degradation of stock solution: Improper storage temperature or expired solution.- Instability in matrix: Sample left at room temperature for too long before processing.- Instrumental issues: Problems with the LC-MS/MS system. | - Prepare a fresh stock solution and store at -70°C.- Process biological samples promptly after collection.- Troubleshoot the LC-MS/MS system (check for leaks, clean the source, etc.).[8] |
| High variability in this compound signal | - Inconsistent sample handling: Differences in thawing time or temperature.- Matrix effects: Ion suppression or enhancement.- Inconsistent extraction recovery. | - Standardize all sample handling procedures.- Evaluate and minimize matrix effects during method development.- Optimize the sample extraction procedure. |
| Analyte (e.g., 6-TG) appears unstable, but internal standard is stable | - True analyte instability: The analyte is degrading under the storage or experimental conditions.- Different stability profiles: Although unlikely for a SIL-IS, extreme conditions could potentially affect the analyte and IS differently. | - Re-evaluate the stability of the analyte under various conditions.- Ensure that the storage and handling conditions are appropriate for the analyte based on literature and validation data. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for this compound analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Analysis of 6-Methylthioguanine-d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of 6-Methylthioguanine-d3 (6-MTG-d3).
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in LC-MS/MS analysis?
A1: this compound (6-MTG-d3) is a deuterated stable isotope-labeled analog of 6-methylthioguanine. In LC-MS/MS methods, it is most commonly used as an internal standard (IS) for the quantification of thiopurine metabolites like 6-methylmercaptopurine (B131649) (6-MMP) and 6-thioguanine (B1684491) (6-TG).[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.[1][4]
Q2: What are the typical biological matrices for the analysis of thiopurine metabolites where 6-MTG-d3 would be used as an internal standard?
A2: The most common biological matrices are whole blood, red blood cells (erythrocytes), and plasma.[1][5] Since thiopurine drugs are processed within cells, analysis is often performed on red blood cell lysates to measure intracellular metabolite concentrations.[6][7]
Q3: What are the critical sample preparation steps for analyzing thiopurine metabolites?
A3: A crucial step is the hydrolysis of thiopurine nucleotides to their respective base forms (e.g., 6-TG and 6-MMP) for analysis.[2] This is typically achieved by acid hydrolysis (e.g., with perchloric acid) and heating.[2] Sample clean-up is also vital to remove interfering substances from the biological matrix.[8] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9]
Q4: How critical is the stability of this compound and related analytes during sample storage and processing?
A4: Analyte stability is a significant concern. Thiopurine metabolites can degrade under certain conditions. For instance, 6-thioguanine nucleotides (6-TGN) in whole blood can decrease by about 20% after four days of storage at 4°C.[6][10] It is recommended to process whole blood samples as soon as possible.[6][10] For long-term storage of preprocessed red blood cell samples, -70°C is recommended, as storage at -20°C can lead to significant degradation over time.[6][10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and related thiopurines.
Issue 1: Poor Peak Shape or No Peak for 6-MTG-d3
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and ensure proper storage conditions (e.g., -70°C for long-term).[6][10] Verify the stability of stock solutions. |
| Incorrect Mobile Phase | Ensure the mobile phase composition is correct and freshly prepared. A common mobile phase for thiopurine analysis includes an acidic aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).[5] |
| Column Issues | Check for column blockage or degradation. If necessary, flush the column or replace it. A C18 reverse-phase column is commonly used for this type of analysis.[1][2] |
| MS/MS Parameter Optimization | Verify that the mass spectrometer is tuned and calibrated. Ensure the correct MRM transitions, cone voltage, and collision energy are being used for 6-MTG-d3. |
| Injection Issues | Check for blockages in the autosampler needle or injection port. Ensure the correct injection volume is set.[11] |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.[12][13] Improve sample clean-up by using techniques like SPE or LLE to remove interfering matrix components.[8][9] |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including hydrolysis and extraction. Automating these steps where possible can improve reproducibility. |
| Internal Standard Issues | Verify the concentration and purity of the 6-MTG-d3 internal standard solution. Ensure it is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.[14][15] |
| LC System Instability | Check for leaks in the LC system. Ensure the pump is delivering a stable and consistent flow rate.[11] |
Issue 3: Low Sensitivity or High Limit of Quantification (LOQ)
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters such as spray voltage and gas flows. Positive electrospray ionization (ESI) is typically used for thiopurine analysis.[1] |
| Inefficient Extraction | Evaluate and optimize the extraction recovery of your sample preparation method. Low recovery will lead to lower sensitivity. |
| MS/MS Transition Optimization | Ensure that the most intense and specific precursor-to-product ion transitions are selected for 6-MTG-d3. |
| Analyte Adsorption | Analytes can adsorb to vials or tubing. Consider using different types of sample vials or modifying the sample diluent.[11] |
Experimental Protocols & Data
Example Protocol: Sample Preparation from Whole Blood
This protocol is a generalized example based on common practices for thiopurine metabolite analysis.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: To a 25 µL aliquot of whole blood, add the 6-MTG-d3 internal standard solution.[1]
-
Red Blood Cell Lysis: Lyse the red blood cells by adding a hypotonic solution or through freeze-thaw cycles.
-
Protein Precipitation: Precipitate proteins by adding an acid, such as perchloric acid.[2]
-
Hydrolysis: Heat the sample to hydrolyze the thiopurine nucleotides to their base forms.[2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction/Clean-up: Transfer the supernatant and perform a clean-up step using SPE or LLE if necessary to remove remaining matrix components.
-
Analysis: Inject the final extract into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of thiopurine metabolites. These should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table of Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.2 | 151.9 |
| This compound (IS) | 170.5 | 152.2 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visualizations
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Thiopurine Metabolite Analysis
Welcome to the technical support center for thiopurine metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the quantification of thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in thiopurine metabolite measurements?
Inconsistent measurements of thiopurine metabolites can stem from several factors throughout the experimental workflow. Key sources of variability include:
-
Pre-analytical Sample Handling: Thiopurine metabolites, especially 6-TGN, are sensitive to storage conditions. Delays in processing, improper storage temperatures, and the use of incorrect anticoagulants can lead to metabolite degradation and inaccurate results.[1][2][3]
-
Analytical Method Variability: Different laboratories may use various analytical methods, primarily based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Variations in sample preparation, hydrolysis conditions, and instrument parameters can contribute to differing results.[3]
-
Drug-Drug Interactions: Co-administration of other medications can significantly influence thiopurine metabolism. For example, allopurinol (B61711), 5-aminosalicylates (5-ASA), and furosemide (B1674285) are known to alter metabolite levels.[3][4][5][6][7][8]
-
Genetic Polymorphisms: Individual genetic variations in enzymes like Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) play a crucial role in how thiopurines are metabolized, leading to substantial inter-individual differences in metabolite concentrations from the same dose.[3][9][10][11][12]
Q2: A patient's 6-TGN levels are unexpectedly low despite being on a standard thiopurine dose. What are the potential reasons?
Low 6-TGN levels in a patient on a stable thiopurine dose could be due to several factors:
-
Patient Non-compliance: The patient may not be adhering to the prescribed medication regimen, leading to low drug exposure and consequently low metabolite levels.[13][14]
-
Metabolic "Shunting": Some individuals preferentially metabolize thiopurines towards 6-MMP instead of the active 6-TGN. This is often referred to as "shunting" and results in low 6-TGN and high 6-MMP levels. This metabolic profile can be associated with an increased risk of hepatotoxicity.[15]
-
Drug Interactions: Certain medications can affect the metabolic pathway, though interactions leading to lower 6-TGN are less common than those that increase it.
Q3: We are observing high 6-MMP levels in our patient samples. What is the clinical significance and what might be the cause?
Elevated 6-MMP levels (typically >5700 pmol/8 x 10⁸ RBCs) are primarily associated with an increased risk of hepatotoxicity.[16][17][18] High 6-MMP can also inhibit de novo purine (B94841) synthesis, which may contribute to myelotoxicity.[17] The most common cause of high 6-MMP levels is a metabolic preference (shunting) where the enzymatic activity of TPMT is high, leading to the preferential conversion of 6-mercaptopurine (B1684380) to 6-MMP.
Q4: What is the impact of allopurinol co-therapy on thiopurine metabolite levels?
Allopurinol is a xanthine (B1682287) oxidase inhibitor that significantly alters thiopurine metabolism. When co-administered with a thiopurine, allopurinol leads to a substantial increase in 6-TGN levels and a marked decrease in 6-MMP levels.[4][5][19] This is because inhibiting xanthine oxidase shunts the metabolism of 6-mercaptopurine away from inactive metabolites and towards the pathways that produce active 6-TGN.[20] This interaction can be leveraged clinically to optimize therapy in patients with preferential shunting to 6-MMP.[19] However, it also necessitates a significant reduction in the thiopurine dose (typically by 66-75%) to avoid potentially severe myelotoxicity due to very high 6-TGN levels.[17][21]
Troubleshooting Guide
Issue 1: High variability in 6-TGN or 6-MMP concentrations across technical replicates.
-
Possible Cause: Inconsistent sample preparation, particularly the hydrolysis step which converts thiopurine nucleotides to their respective bases for measurement.
-
Troubleshooting Steps:
-
Ensure consistent timing, temperature, and acid concentration during the hydrolysis step.
-
Verify the precision of pipetting for all reagents and samples.
-
Use an internal standard (e.g., isotopically labeled 6-TG and 6-MMP) to account for variability in extraction and instrument response.[3][22]
-
Check for instrument-related issues such as inconsistent injection volumes or detector sensitivity drift.
-
Issue 2: My sample was rejected for "gross hemolysis." Why is this a problem and how can I prevent it?
-
Why it's a problem: Hemolysis is the rupture of red blood cells (RBCs), which releases hemoglobin and other intracellular components into the plasma or serum.[23][24] This can interfere with the analysis in several ways:
-
Spectrophotometric Interference: The released hemoglobin can absorb light at the wavelengths used for detection in some assays, leading to inaccurate readings.[24]
-
Cellular Content Release: The release of intracellular components can alter the sample matrix and potentially interfere with the chromatographic separation or mass spectrometric detection.[23]
-
Dilution Effect: The lysis of RBCs can lead to a falsely low measurement of the metabolites contained within them.[23]
-
-
Prevention:
-
Use proper phlebotomy techniques to avoid traumatic blood draws.
-
Gently invert the collection tube to mix with the anticoagulant; do not shake vigorously.[13]
-
Avoid freezing whole blood samples, as this will cause hemolysis.[13]
-
Ensure proper sample handling and transportation to avoid mechanical damage to the cells.
-
Issue 3: Unexpectedly low recovery of thiopurine metabolites from stored samples.
-
Possible Cause: Improper storage conditions leading to metabolite degradation. 6-TGN is particularly susceptible to degradation if not stored correctly.
-
Troubleshooting Steps:
-
Review Storage Conditions: For long-term storage (up to 6 months), pre-processed red blood cell samples should be kept at -70°C. Storage at -20°C can lead to a significant decrease in 6-TGN concentration over time.[1][2][25]
-
Assess Whole Blood Stability: If storing whole blood, it should be processed as soon as possible. 6-TGN levels can decrease by about 20% after four days of storage at 4°C.[1][2][25]
-
Evaluate Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can contribute to degradation.
-
Data Presentation: Impact of Interferences
Table 1: Effect of Allopurinol Co-therapy on Thiopurine Metabolite Levels
| Parameter | Thiopurine Monotherapy (Median) | Combination Therapy (Median) | Fold Change | Reference |
| 6-TGN (pmol/8x10⁸ RBCs) | 185.73 | 385.4 | ~2.1x increase | [19] |
| 6-MMP (pmol/8x10⁸ RBCs) | 10,380 | 1,732 | ~6x decrease | [19] |
Table 2: Stability of Thiopurine Metabolites Under Various Storage Conditions
| Metabolite | Storage Condition | Duration | Change in Concentration | Reference |
| 6-TGN | Pre-processed RBCs at -20°C | 180 days | ~30% decrease | [1][2][25] |
| 6-TGN | Whole blood at 4°C | 4 days | ~20% decrease | [1][2][25] |
| 6-TGN & 6-MMPN | Pre-processed RBCs at -70°C | Up to 6 months | Stable | [1][2][25] |
| 6-TGN & 6-MMPN | Pre-processed RBCs at 4°C or 25°C | 4 hours | Stable | [1][2][25] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Thiopurine Metabolites
This protocol is a generalized procedure based on common practices described in the literature.[1][3][22][26]
-
Blood Collection: Collect whole blood in a lavender-top (EDTA) tube.[13][16]
-
RBC Isolation:
-
Centrifuge the whole blood to separate plasma and the buffy coat from the red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet with phosphate-buffered saline (PBS) or an isotonic salt solution.
-
-
RBC Lysis and Protein Precipitation:
-
Lyse the washed RBCs with a suitable lysis buffer (e.g., dithiothreitol (B142953) - DTT).
-
Add an internal standard solution (e.g., isotopically labeled 6-TG and 6-MMP).
-
Precipitate proteins by adding an acid, such as perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating in an acidic solution.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto a reverse-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) for chromatographic separation.
-
Detect the analytes using a tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentrations of 6-TG and 6-MMP based on the peak area ratios of the analytes to their respective internal standards against a calibration curve.
-
Visualizations
Caption: Simplified metabolic pathway of thiopurine compounds.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Addition of Allopurinol for Altering Thiopurine Metabolism to Optimize Therapy in Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical implications of thiopurine methyltransferase--optimization of drug dosage and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Agents and Patient Characteristics Affecting Metabolism of Thiopurines in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Thiopurines (Imuran, Purinethol, Tabloid) – TPMT and NUDT15 – MyDrugGenome [mydruggenome.org]
- 13. labcorp.com [labcorp.com]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 15. Thiopurine metabolites [gloshospitals.nhs.uk]
- 16. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
- 17. Influence of allopurinol on thiopurine associated toxicity: A retrospective population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thiopurine methyltransferase: a paradigm of pharmacogenetics - Clinical Laboratory int. [clinlabint.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eclinpath.com [eclinpath.com]
- 24. clinicallab.com [clinicallab.com]
- 25. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 26. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Thioguanine Nucleotide (6-TGN) Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy and precision of 6-thioguanine (B1684491) nucleotide (6-TGN) measurements. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during 6-TGN analysis, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No 6-TGN Signal | Non-compliance: Patient may not be adhering to the prescribed thiopurine regimen.[1][2] | - Review patient adherence. - Measure 6-methylmercaptopurine (B131649) (6-MMP) levels; if both 6-TGN and 6-MMP are undetectable, non-compliance is likely.[3] |
| Underdosing: The prescribed dose of azathioprine (B366305) or 6-mercaptopurine (B1684380) may be too low to produce therapeutic levels of 6-TGN.[2] | - Correlate 6-TGN levels with the administered dose, although this correlation can be weak.[2][4] - Consider cautious dose escalation with careful monitoring. | |
| Sample Degradation: 6-TGNs are unstable in whole blood at room temperature and can degrade if not handled and stored properly.[3][5] | - Process blood samples promptly. Samples should be stable at 4°C for up to 8 hours after collection.[6] - For long-term storage, red blood cells (RBCs) should be stored at -70°C. Storage at -20°C can lead to a 30% decrease in 6-TGN levels over 180 days.[5] | |
| Inefficient Extraction: The method used to extract 6-TGNs from RBCs may have low recovery. | - Optimize the extraction protocol. The Dervieux-Boulieu method has been reported to have a 1.38-fold higher recovery of 6-TGNs compared to the Lennard-Singleton method.[7][8] - Ensure complete protein precipitation. | |
| High Variability in Replicate Measurements | Inconsistent Sample Handling: Variations in sample collection, processing, or storage can introduce variability. | - Standardize all pre-analytical procedures, including blood collection volume, anticoagulant used (EDTA or heparin), and centrifugation steps.[3] |
| Analytical Imprecision: The HPLC or LC-MS/MS method may lack precision. | - Ensure proper system equilibration and calibration. - Use an appropriate internal standard, such as 6-mercaptopurine (6-MP), to correct for variations.[7] - Check for and resolve any issues with the chromatography system (e.g., pump, injector, column). | |
| Matrix Effects (LC-MS/MS): Components in the sample matrix can interfere with the ionization of 6-TGN, leading to inconsistent results.[5] | - Evaluate and correct for matrix effects by comparing the response of the analyte in the matrix to the response in a pure solvent.[5] - Optimize the sample cleanup and chromatographic separation to minimize co-eluting interferences. | |
| Interfering Peaks in Chromatography | Co-eluting Substances: Endogenous or exogenous compounds in the sample may have similar retention times to 6-TGN or the internal standard. | - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to improve the resolution of 6-TGN from interfering peaks.[7] - Isocratic elution with 5% acetonitrile (B52724) in 20 mmol/l phosphate (B84403) buffer at pH 2.5 has been shown to minimize background interference.[7] |
| Contamination: Contamination from reagents, equipment, or carryover from previous samples can introduce extraneous peaks. | - Use high-purity reagents and solvents. - Thoroughly clean all glassware and equipment. - Implement a robust wash cycle between sample injections to prevent carryover. | |
| Discrepancy Between 6-TGN Levels and Clinical Response | Individual Metabolic Differences: Patients may exhibit preferential metabolism of thiopurines to 6-MMP (shunting), leading to low 6-TGN levels despite adequate dosing.[2][9][10] | - Measure the 6-MMP/6-TGN ratio. A high ratio may indicate shunting.[1] - Combination therapy with allopurinol (B61711) can help redirect metabolism towards 6-TGN production.[11] |
| Pharmacodynamic Variability: The relationship between 6-TGN levels in RBCs and the therapeutic effect in target cells (leukocytes) is not always direct.[3][9] | - Interpret 6-TGN levels in the context of the overall clinical picture. - Be aware that RBCs are a proxy, and metabolite levels in these cells may not perfectly reflect the concentration at the site of action.[9][11] | |
| Assay Method Differences: Different analytical methods can yield different 6-TGN concentrations, making direct comparison of results between laboratories challenging.[3] | - Be aware of the methodology used to establish therapeutic ranges. For example, the Dervieux method yields approximately 2.6-fold higher 6-TGN concentrations than the Lennard method.[3] |
Frequently Asked Questions (FAQs)
1. What is the therapeutic range for 6-TGN?
The generally accepted therapeutic range for 6-TGN is 230–450 pmol/8 x 10⁸ red blood cells (RBCs).[3][11] However, these values are typically associated with methods like the one described by Lennard.[12] It is crucial to consider the analytical method used, as different methods can produce different results.[3] Levels below 230 pmol/8 x 10⁸ RBCs may be associated with a lack of therapeutic efficacy, while levels above 450 pmol/8 x 10⁸ RBCs may increase the risk of myelotoxicity.[3]
2. How do different analytical methods for 6-TGN measurement compare?
The two most common methods are based on High-Performance Liquid Chromatography (HPLC) with UV detection, often referred to as the Lennard-Singleton and Dervieux-Boulieu procedures.[7][8] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed for higher sensitivity and specificity.[1][5] The Dervieux-Boulieu method has been reported to be less tedious and have higher recovery of 6-TGNs than the Lennard-Singleton method.[7][8]
Quantitative Comparison of Analytical Methods
| Parameter | HPLC-UV (Dervieux-Boulieu) | LC-MS/MS |
| Recovery of 6-TGNs | On average 1.38-fold higher than the Lennard-Singleton method.[7][8] | Mean extraction recovery of 71.0% to 75.0%.[5] |
| Precision (CV%) | Not explicitly stated, but optimization improves precision.[7][8] | Intra- and inter-assay CVs below 10%.[1][5] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated. | 0.1 µmol/L for 6-TGN.[1] |
3. What are the critical steps in the experimental protocol for 6-TGN measurement?
A detailed protocol for an improved HPLC method is outlined below, based on optimizations of existing procedures.[7][8]
Experimental Protocol: Optimized HPLC Method for 6-TGN Measurement
-
Erythrocyte Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Isolate RBCs by centrifugation.
-
Wash the RBCs with saline solution.
-
Lyse the RBCs with distilled water.
-
-
Acid Hydrolysis:
-
Add perchloric acid to the RBC lysate to precipitate proteins and hydrolyze 6-thioguanine nucleotides to 6-thioguanine.
-
The presence of dithiothreitol (B142953) (DTT) is critical during this step to prevent oxidation.[7][8]
-
-
Neutralization and Extraction:
-
Neutralize the mixture with a potassium carbonate solution.
-
Add an internal standard (e.g., 6-mercaptopurine).[7]
-
-
Chromatographic Analysis:
-
Perform reversed-phase HPLC with UV detection.
-
Use an isocratic elution with 5% acetonitrile in 20 mmol/l phosphate buffer (pH 2.5) for optimal separation and minimal background interference.[7]
-
Monitor the eluent at an appropriate wavelength for the detection of 6-thioguanine and the internal standard.
-
4. How does Thiopurine S-methyltransferase (TPMT) activity affect 6-TGN levels?
TPMT is a key enzyme in the metabolism of thiopurines. Individuals with low or deficient TPMT activity metabolize less of the parent drug to inactive metabolites, leading to a higher production of 6-TGNs.[4][13] This can increase the risk of drug-induced toxicity, such as myelosuppression.[14] Conversely, high TPMT activity may lead to lower 6-TGN levels, potentially reducing therapeutic efficacy.[4] However, the correlation between TPMT activity and 6-TGN levels is not always strong, suggesting other factors also play a role.[4][15]
5. What is the impact of sample stability on 6-TGN measurement accuracy?
Sample stability is critical for accurate 6-TGN measurements. In whole blood, 6-TGN concentrations can decrease by more than 20% by day 2 when stored at room temperature (25°C).[5] Processed RBC samples are stable for up to 4 hours at 25°C and 4°C, and for up to 6 months at -70°C.[5] Storage at -20°C is not recommended as it can lead to significant degradation over time.[5]
Visualizations
References
- 1. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Personalized medicine to implementation science: Thiopurines set for the leap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 12. 6‐thioguanine nucleotide monitoring in azathioprine and mercaptopurine monotherapy for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor recovery of 6-Methylthioguanine-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of 6-Methylthioguanine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 6-Methylthioguanine, a metabolite of the immunosuppressive drug 6-mercaptopurine. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the endogenous analyte (6-Methylthioguanine). This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and mass spectrometric detection. By adding a known amount of this compound to a sample, it is possible to accurately quantify the amount of 6-Methylthioguanine present, as the internal standard helps to correct for variability and loss during the analytical process.
Q2: What are the main factors that can lead to poor recovery of this compound?
Poor recovery of this compound can be attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can affect the ionization state and solubility of the analyte, influencing its partitioning behavior.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical for efficient recovery. The polarity of the solvent must be well-matched with the polarity of this compound.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.[1][2][3]
-
Incomplete Protein Precipitation: If proteins are not completely removed from the sample, the analyte can remain bound, leading to low recovery.
-
Issues with Solid-Phase Extraction (SPE): Problems such as incorrect sorbent selection, improper conditioning, or an unsuitable elution solvent can result in poor recovery.
-
Analyte Instability: this compound may be susceptible to degradation under certain conditions of pH, temperature, or light exposure.
Q3: How can co-administered drugs affect the recovery of this compound?
Co-administered drugs can interfere with the extraction and analysis of this compound in several ways.[4][5][6][7][8] Some drugs may compete with the analyte for binding to plasma proteins or extraction sorbents. Others might alter the pH of the sample, affecting the extraction efficiency. Additionally, some medications can cause matrix effects, either suppressing or enhancing the signal of the internal standard in the mass spectrometer.[1][2][3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common sample extraction techniques used for this compound.
Guide 1: Protein Precipitation (PPT)
Protein precipitation is a common first step in sample preparation to remove the bulk of proteins from biological matrices.
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete protein precipitation. | - Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to sample (typically 3:1 or 4:1 v/v).- Ensure thorough vortexing to fully denature proteins.- Perform precipitation at low temperatures (e.g., -20°C) to enhance protein removal.[9] |
| Analyte co-precipitation with proteins. | - Optimize the pH of the sample before adding the precipitating solvent. For weakly basic compounds, a slightly basic pH may improve recovery.- Experiment with different precipitating agents (e.g., acetonitrile, methanol (B129727), acetone, or mixtures thereof). | |
| High Variability | Inconsistent precipitation. | - Ensure consistent vortexing time and speed for all samples.- Use a consistent temperature for precipitation and centrifugation. |
| Incomplete separation of supernatant. | - Increase centrifugation speed and/or time to ensure a compact pellet.- Carefully aspirate the supernatant without disturbing the protein pellet. |
-
Sample Preparation: To 100 µL of plasma or serum, add 20 µL of this compound internal standard solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further analysis or evaporation and reconstitution.
Guide 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Suboptimal pH. | - Adjust the pH of the aqueous sample to suppress the ionization of this compound, thereby increasing its partitioning into the organic phase. As a weakly basic compound, a pH above its pKa is generally recommended. |
| Incorrect organic solvent. | - Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). A mixture of solvents may also improve recovery. | |
| Insufficient mixing. | - Ensure vigorous vortexing or shaking for at least 1-2 minutes to maximize the interfacial surface area between the two phases. | |
| Emulsion Formation | High concentration of lipids or proteins at the interface. | - Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (salting-out effect) to the aqueous phase to break the emulsion.[10][11][12][13]- Consider a pre-treatment step like protein precipitation. |
| High Variability | Inconsistent phase separation. | - Ensure complete separation of the two phases before aspirating the organic layer.- Use consistent volumes of both aqueous and organic phases. |
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Solvent Addition: Add 400 µL of acetonitrile.
-
Salt Addition: Add approximately 50 mg of ammonium (B1175870) acetate.
-
Mixing: Vortex for 2 minutes to induce phase separation and extract the analyte.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes.
-
Collection: Transfer the upper acetonitrile layer to a new tube for analysis.
Guide 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect sorbent selection. | - For a polar compound like 6-Methylthioguanine, a mixed-mode or polymeric reversed-phase sorbent may be appropriate.- Screen different SPE chemistries (e.g., C18, mixed-mode cation exchange). |
| Incomplete conditioning or equilibration. | - Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase. | |
| Sample breakthrough during loading. | - Optimize the pH of the sample to ensure the analyte is retained on the sorbent.- Decrease the flow rate during sample loading. | |
| Inefficient elution. | - Use a strong enough organic solvent to disrupt the analyte-sorbent interaction. A small amount of acid or base in the elution solvent can improve recovery for ionizable compounds.- Try a multi-step elution with solvents of increasing strength. | |
| High Variability | Inconsistent flow rates. | - Use a vacuum manifold with a consistent vacuum pressure or an automated SPE system for uniform processing. |
| Sorbent drying out. | - Ensure the sorbent bed does not go dry between the conditioning, loading, and washing steps. |
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., supernatant from PPT diluted with 2% formic acid) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Physicochemical Properties of 6-Methylthioguanine
| Property | Value | Implication for Extraction |
| Molecular Formula | C₆H₇N₅S | - |
| Molecular Weight | 181.22 g/mol | Affects diffusion and filtration characteristics. |
| XLogP3 | 0.3 | Indicates relatively low lipophilicity, suggesting that highly non-polar solvents may not be efficient for LLE. |
| pKa (most basic) | 2.9 (predicted) | The molecule is weakly basic. Adjusting the sample pH above this value will result in a higher proportion of the neutral form, which is generally more extractable into organic solvents. |
| Solubility | Sparingly soluble in water. Soluble in dilute acids and bases. | pH adjustment is critical for dissolution and extraction. |
Table 2: Comparison of Extraction Techniques for Thiopurine Metabolites
| Technique | Typical Recovery | Pros | Cons |
| Protein Precipitation | 70-90% | Simple, fast, and inexpensive. | Less clean extracts, potential for significant matrix effects.[1] |
| Liquid-Liquid Extraction | 80-100% | Cleaner extracts than PPT, good recovery. | More labor-intensive, potential for emulsion formation. |
| Solid-Phase Extraction | >90% | Highly selective, provides the cleanest extracts, minimizes matrix effects. | More complex method development, higher cost per sample. |
Visualizations
Caption: Troubleshooting workflow for poor recovery.
Caption: Experimental workflow overview.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. A Rapid and Reliable Absorbance Assay to Identify Drug-Drug Interactions with Thiopurine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prospective study of the effects of concomitant medications on thiopurine metabolism in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Individually administered or co-prescribed thiopurines and mesalamines for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Salting-out induced liquid–liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Thiopurine Metabolite Quantification
Welcome to the Technical Support Center for thiopurine metabolite quantification. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during the quantification of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in 6-TGN and 6-MMPN measurements?
Variability in thiopurine metabolite quantification can stem from several factors throughout the experimental workflow. Key sources include:
-
Pre-analytical Variability: This is a major contributor and includes inconsistencies in sample collection, handling, storage, and the time elapsed before processing.[1][2][3] Thiopurine metabolites, particularly 6-TGN, are sensitive to degradation if not handled and stored properly.[1][4]
-
Analytical Method Variability: Different laboratories may use various analytical methods, primarily high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can have different sample preparation steps, hydrolysis conditions, and instrument parameters, leading to systematic differences in results.[5][6][7]
-
Inter-individual Patient Factors: Genetic polymorphisms in enzymes involved in thiopurine metabolism, such as thiopurine S-methyltransferase (TPMT), can significantly influence the relative concentrations of 6-TGN and 6-MMPN.[4][8] Concomitant medications can also impact thiopurine metabolism and metabolite levels.[5]
Q2: What are the optimal storage conditions for samples intended for thiopurine metabolite analysis?
Proper sample storage is crucial for accurate quantification. Based on stability studies, the following conditions are recommended:
-
Whole Blood: Samples collected in EDTA tubes should be processed as soon as possible.[4][9] If immediate processing is not feasible, whole blood can be stored at 4°C for up to four days, though a decrease of about 20% in 6-TGN concentration may occur.[4][9][10] For longer-term storage, it is recommended to process the sample to isolate red blood cells (RBCs).
-
Processed Red Blood Cells (RBCs): Preprocessed RBC samples are stable for up to 4 hours at 25°C and 4°C.[4][9][10][11] For long-term storage, samples should be kept at -70°C or lower for up to 6 months to prevent significant degradation of 6-TGN.[1][4][9][10][11] Storage at -20°C is not recommended as it can lead to a 30% decrease in 6-TGN concentration over 180 days.[1][4][9][10][11]
Q3: What are the therapeutic ranges for 6-TGN and 6-MMPN?
Therapeutic drug monitoring utilizes established ranges to optimize dosing and minimize toxicity. The generally accepted therapeutic thresholds are:
| Metabolite | Therapeutic Range | Implication |
| 6-TGN | >235 pmol/8x10⁸ RBCs | Associated with therapeutic efficacy.[4][7][12] |
| 6-TGN | >450 pmol/8x10⁸ RBCs | Increased risk for leukopenia.[4][7] |
| 6-MMPN | >5700 pmol/8x10⁸ RBCs | Increased risk for hepatotoxicity.[4][7][13] |
Troubleshooting Guides
Issue 1: High Variability in Replicate Measurements
Problem: You are observing significant differences in 6-TGN or 6-MMPN concentrations across technical replicates from the same sample.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Ensure thorough mixing of the whole blood sample before aliquoting. Incomplete RBC lysis or protein precipitation can lead to variable recovery.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume transfers, especially when adding internal standards and reagents.
-
Incomplete Hydrolysis: The acid hydrolysis step to convert thiopurine nucleotides to their bases must be consistent. Ensure uniform heating and timing for all samples. The use of dithiothreitol (B142953) (DTT) is critical during this step.[6]
-
Instrument Instability: Check the performance of your HPLC or LC-MS/MS system. Run system suitability tests to ensure consistent peak shapes, retention times, and detector response.
Troubleshooting Workflow for High Replicate Variability
Caption: A logical workflow to troubleshoot high variability in replicate measurements.
Issue 2: Low or Undetectable Metabolite Levels
Problem: 6-TGN and/or 6-MMPN levels are consistently below the expected range or the lower limit of quantification (LLOQ).
Possible Causes and Solutions:
-
Patient Non-compliance: If both 6-TGN and 6-MMPN levels are very low or undetectable, it may indicate that the patient is not taking the medication.[7]
-
Improper Sample Handling: Degradation of metabolites due to incorrect storage temperature or delayed processing can lead to artificially low results.[1][4] Refer to the recommended storage conditions.
-
Suboptimal Extraction Recovery: The efficiency of extracting metabolites from the RBCs can impact the final quantification. The mean extraction recovery for 6-TGN is around 71-75%, while for 6-MMPN it is higher at 96-102%.[4][9][10][11] If recovery is low, re-evaluate the lysis and protein precipitation steps.
-
"Shunter" Phenotype: Some individuals preferentially metabolize thiopurines towards 6-MMPN, resulting in low 6-TGN levels and very high 6-MMPN levels.[13] This is a clinical consideration rather than an analytical error.
Troubleshooting Low Metabolite Levels
Caption: Decision tree for investigating the cause of unexpectedly low metabolite levels.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the key steps for preparing red blood cell lysates for thiopurine metabolite quantification.
-
Blood Collection and RBC Isolation:
-
RBC Lysis and Protein Precipitation:
-
Lyse the washed RBCs using a suitable lysis buffer.
-
Add an internal standard solution containing isotopically labeled 6-thioguanine (e.g., 6-TG-¹³C₂¹⁵N) and 6-methylmercaptopurine (e.g., 6-MMP-d₃) to the lysate.[4][5]
-
Precipitate proteins by adding an acid, such as perchloric acid.[5]
-
Centrifuge to pellet the precipitated proteins.
-
-
Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Hydrolyze the thiopurine nucleotides (6-TGN and 6-MMPN) to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating in an acidic solution.[5]
-
-
Final Preparation for Analysis:
-
The hydrolyzed sample is then ready for injection into the LC-MS/MS system.
-
Sample Preparation Workflow
References
- 1. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bcbst.com [bcbst.com]
- 13. ClinPGx [clinpgx.org]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Technical Support Center: 6-Methylthioguanine-d3 Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hemolysis on 6-Methylthioguanine-d3 (6-MMP-d3) based assays for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how does it affect my samples?
A1: Hemolysis is the rupture of red blood cells (RBCs), which leads to the release of their intracellular contents, including hemoglobin, into the surrounding plasma or serum.[1][2] This can occur due to improper sample collection, handling, or certain medical conditions.[3] For 6-Methylthioguanine (6-MMP) assays, which measure the metabolite within RBCs, hemolysis poses a significant challenge.
Q2: Why are hemolyzed samples a problem for 6-MMP-d3 based LC-MS/MS assays?
A2: Hemolyzed samples are problematic for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for several reasons that can lead to inaccurate quantification of 6-MMP:
-
Matrix Effects: The release of hemoglobin and other cellular components into the plasma creates a complex matrix that can interfere with the ionization of both the target analyte (6-MMP) and its deuterated internal standard (6-MMP-d3) in the mass spectrometer. This can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the true concentration.
-
Analyte Stability: The altered enzymatic environment in a hemolyzed sample could potentially affect the stability of 6-MMP and its metabolites.
-
Inaccurate Normalization: Since 6-MMP concentrations are typically reported per a specific number of RBCs, significant hemolysis makes it impossible to accurately determine the original RBC count in the sample, leading to erroneous final concentration values.
Q3: My sample is slightly pink. Can it still be used for a 6-MMP-d3 assay?
A3: It is highly recommended to avoid using any visibly hemolyzed samples. Most laboratory protocols for thiopurine metabolite analysis list moderate to gross hemolysis as a reason for sample rejection.[4] Even slight hemolysis can introduce variability and compromise the accuracy of the results. It is best practice to recollect the sample to ensure data integrity.
Q4: What should I do if I consistently get hemolyzed samples?
A4: Consistent issues with hemolysis often point to problems in the pre-analytical phase. Review your sample collection and handling procedures thoroughly. Common causes of in vitro hemolysis include:
-
Using a needle with too small of a gauge.
-
Excessive force when drawing or transferring blood.
-
Vigorous mixing or shaking of the blood collection tube.
-
Improper storage temperatures (freezing whole blood).
-
Residual alcohol at the venipuncture site.[3]
Ensure all personnel involved in sample collection are properly trained on techniques that minimize the risk of hemolysis.
Troubleshooting Guide
While it is standard procedure to reject hemolyzed samples for 6-MMP analysis, this guide helps to understand the potential impact if such a sample were to be analyzed.
Table 1: Troubleshooting Hemolysis-Related Issues in 6-MMP-d3 Assays
| Observed Issue | Potential Cause Related to Hemolysis | Recommended Action |
| Inconsistent or non-reproducible results for 6-MMP | Varying degrees of hemolysis between samples are causing unpredictable matrix effects, leading to either ion suppression or enhancement. | Reject all hemolyzed samples. Review and optimize sample collection and handling procedures to prevent future hemolysis. |
| Low or absent signal for 6-MMP-d3 (Internal Standard) | Severe ion suppression due to the release of high concentrations of intracellular components (e.g., hemoglobin) from lysed red blood cells. | The sample is not suitable for analysis. Recollect a new, non-hemolyzed sample. |
| Unusually high 6-MMP concentrations | Ion enhancement of the analyte signal caused by co-eluting substances from the hemolyzed matrix. | Results from hemolyzed samples are unreliable. Do not report the data and request a new sample. |
| Discrepancy between expected and measured 6-MMP levels | The degree of hemolysis is impacting the accuracy of the assay. The use of a deuterated internal standard like 6-MMP-d3 can help to compensate for some matrix effects, but severe hemolysis can still lead to inaccurate results. | Cease analysis of hemolyzed samples. Implement a strict sample acceptance/rejection policy based on a visual assessment of hemolysis or a quantitative hemolysis index. |
Experimental Protocols
Below is a representative experimental protocol for the determination of 6-MMP in red blood cells using LC-MS/MS, based on methodologies described in the literature.
Protocol: Quantification of 6-MMP in Red Blood Cells by LC-MS/MS
1. Sample Preparation (Erythrocyte Lysis and Protein Precipitation)
-
Thaw frozen packed red blood cell (RBC) samples.
-
Vortex the RBC sample to ensure homogeneity.
-
Transfer a 100 µL aliquot of the RBC sample to a clean microcentrifuge tube.
-
Add 400 µL of an internal standard working solution (containing 6-MMP-d3 in a protein precipitation solvent like methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Vortex vigorously for 1 minute to lyse the RBCs and precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate 6-MMP from other matrix components (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 2% B and re-equilibrate for 1.5 min).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
6-MMP: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined during method development).
-
6-MMP-d3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined during method development).
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
4. Quantification
-
Generate a calibration curve using known concentrations of 6-MMP standard spiked into a blank matrix (e.g., pooled RBCs from healthy donors).
-
Calculate the peak area ratio of the 6-MMP to the 6-MMP-d3 internal standard for all standards, quality controls, and unknown samples.
-
Determine the concentration of 6-MMP in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Visualizations
Caption: Workflow for handling blood samples for 6-MMP analysis.
Caption: Mechanisms of hemolysis interference in 6-MMP assays.
References
- 1. Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
Calibration curve issues in thiopurine analysis with 6-Methylthioguanine-d3
Welcome to the technical support center for thiopurine analysis using 6-Methylthioguanine-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to calibration curve development and sample analysis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Question: Why is my calibration curve for thiopurines non-linear?
Answer: Non-linearity in your calibration curve can arise from several factors. At high concentrations, detector saturation can occur, leading to a plateau in the signal. Conversely, at very low concentrations, issues such as analyte adsorption to surfaces in the LC system can cause deviations from linearity. The ionization efficiency of thiopurines can also vary at different concentrations, contributing to a non-linear response. Additionally, ensure that your stock solutions are stable, as degradation of standards can lead to inaccurate concentrations and a non-linear curve.
Question: I'm observing a high degree of variability or a systematic drift in the this compound internal standard (IS) response. What are the potential causes?
Answer: An inconsistent internal standard response is a common issue that can compromise the accuracy of your results. Here are the primary causes and how to investigate them:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or pipetting errors during the addition of the IS can lead to inconsistent responses. Re-evaluating your sample preparation workflow for consistency is crucial.
-
Matrix Effects: The sample matrix can contain components that suppress or enhance the ionization of the IS, leading to variability. This is particularly common when using protein precipitation for sample cleanup. If you observe a systematic difference in the IS response between your calibration standards and your study samples, matrix effects are a likely cause.
-
Instrument Contamination and Carryover: Residual analytes from previous injections can lead to carryover and affect the IS response in subsequent samples. A thorough cleaning of the LC system and autosampler is recommended.
-
Ion Source Instability: Fluctuations in the ion source temperature or gas flow can cause a drift in the IS signal over the course of an analytical run.
-
Internal Standard Stability: Ensure that your this compound stock and working solutions are stored correctly and have not degraded.
To diagnose the issue, plot the IS peak area for all samples in your analytical run. This visualization can help you identify sporadic flyers (indicative of pipetting errors), systematic trends (suggesting matrix effects or instability), or abrupt shifts in the signal (pointing to an instrument issue or a change in reagents).
Question: My quality control (QC) samples are failing, showing poor accuracy and/or precision. What should I investigate?
Answer: QC sample failure is a critical issue that indicates a problem with your analytical method. Here are the steps to troubleshoot:
-
Verify Standard and QC Preparation: The most common cause of QC failure is inaccuracy in the preparation of stock solutions or the QC samples themselves. Re-prepare your QCs from a fresh weighing of the reference standard.
-
Assess Analyte and IS Stability: Thiopurine metabolites, particularly 6-thioguanine (B1684491) nucleotides (6-TGN), are known to be unstable in whole blood at refrigerated temperatures (2-8°C), with significant degradation occurring after a few days.[1] For long-term storage, pre-processed samples should be kept at -70°C.[1]
-
Investigate Matrix Effects: If your calibration standards are prepared in a different matrix than your QCs and study samples, differential matrix effects can lead to inaccuracies.
-
Review Integration Parameters: Ensure that the peak integration for both the analyte and the internal standard is consistent and accurate across all samples.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for my thiopurine calibration curve?
A1: For bioanalytical methods, a correlation coefficient (R²) value of >0.99 is generally considered acceptable. However, for methods requiring high precision and accuracy, an R² of ≥0.995 is often preferred.
Q2: What are the acceptance criteria for the accuracy and precision of my calibration standards?
A2: The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration. For the Lower Limit of Quantification (LLOQ), a wider range of ±20% is generally accepted. The precision, as measured by the coefficient of variation (%CV), should not exceed 15% (20% for the LLQ).
Q3: How should I store my thiopurine samples and standards?
A3: Thiopurine metabolites can be unstable. It is recommended to process whole blood samples as soon as possible.[1] For long-term storage, pre-processed red blood cell samples should be stored at -70°C to prevent degradation of 6-TGN.[1] Stock solutions of this compound should be stored at -70°C in a suitable solvent such as methanol (B129727).[2]
Q4: Can I use a single deuterated internal standard for the simultaneous analysis of multiple thiopurine metabolites?
A4: Yes, it is common practice to use a single deuterated internal standard, such as this compound, for the analysis of multiple thiopurine metabolites. The ideal internal standard is a stable isotope-labeled version of the analyte. Since 6-Methylthioguanine is structurally similar to other thiopurine metabolites, its deuterated form can effectively compensate for variability in sample preparation and instrument response for related compounds.
Data Presentation
Table 1: Acceptance Criteria for Calibration Curves in Thiopurine Bioanalysis
| Parameter | Acceptance Limit |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Accuracy (Back-calculated concentration) | Within ±15% of nominal value |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision (%CV) | ≤ 15% |
| Precision at LLOQ | ≤ 20% |
Table 2: Typical Linearity Ranges for Thiopurine Metabolites in Red Blood Cells
| Metabolite | Typical Linear Range |
| 6-Thioguanine Nucleotides (6-TGN) | 0.1 - 10 µmol/L |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | 0.5 - 100 µmol/L |
Note: These ranges are illustrative and may vary depending on the specific analytical method and instrumentation.[1]
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards for Thiopurine Analysis
This protocol describes the preparation of calibration standards in a surrogate matrix (e.g., pooled red blood cell lysate from healthy donors).
-
Prepare Stock Solutions:
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the stock solutions to create a series of working standard solutions at different concentrations.
-
-
Prepare Calibration Standards:
-
Spike a known volume of the surrogate matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Add the this compound internal standard to each calibration standard at a constant concentration.
-
-
Sample Processing:
-
Process the calibration standards using the same extraction procedure as your unknown samples (e.g., protein precipitation followed by hydrolysis).
-
-
Analysis:
-
Analyze the processed calibration standards by LC-MS/MS.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Internal Standards for 6-Methylthioguanine Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of thiopurine drugs, the selection of an appropriate internal standard (IS) is critical for developing accurate and reliable quantitative assays. This guide provides a comparative overview of 6-Methylthioguanine-d3 (6-MMP-d3) and other commonly used internal standards, supported by experimental data from published literature.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, other options, including other SIL compounds and structural analogs, are also employed. The following tables summarize the performance of 6-MMP-d3 and alternative internal standards based on key validation parameters.
Table 1: Performance of this compound (6-MMP-d3) as an Internal Standard
| Parameter | Performance Metrics | Source |
| Linearity | Calibration curves linear with r > 0.999 up to 10,000 pmol/0.2 mL.[1][2] | [1][2] |
| Correlation coefficient > 0.999 over a range of 2.5–360 ng/ml.[3] | [3] | |
| Precision | Intra- and inter-assay imprecision <7.5%.[1][2] | [1][2] |
| Intra-assay CV < 4.41% and inter-assay CV < 5.43%.[3] | [3] | |
| Accuracy | Ranged between 99.33-106.33%.[3] | [3] |
| Recovery | Mean extraction recovery of 102.2% and 96.4% at two different concentrations. | |
| Matrix Effect | Compensated by the use of isotope-labeled internal standards.[1][2] | [1][2] |
| Matrix effect ranged from 111.0% to 114.1%. |
Table 2: Performance of Alternative Internal Standards
| Internal Standard | Analyte(s) | Key Performance Metrics | Source |
| 6-Thioguanine-13C2,15N | 6-Thioguanine Nucleotides (6-TGN) | Linearity: R2 > 0.999 (0.1–10 µmol/L). Precision: Within- and between-run CV < 10%. Recovery: 71.0% and 75.0% at two concentrations. Matrix Effect: 67.7% to 70.0%. | |
| Structural Analogs (e.g., Halogen-substituted) | 6-Methylmercaptopurine (6-MMP) | Linearity: Linear from 100 to 1200 ng/mL. Method Comparison: Excellent agreement with SIL-IS. | [3] |
| Structural Analogs (with substituted amine moieties) | 6-Methylmercaptopurine (6-MMP) | Method Comparison: Unacceptable performance with ≥15% bias when compared to SIL-IS.[3] | [3] |
| 6-Mercaptopurine (6-MP) | 6-Thioguanine Nucleotides (6-TGN) | Considered an ideal internal standard in HPLC-UV methods. | [4] |
| Bisoprolol | 6-TGN and 6-MMP | Linearity: 9.9-1979 ng/mL for 6-TGN and 10-2000 ng/mL for 6-MMP. Validation criteria for selectivity, accuracy, and precision were met. |
Experimental Protocols
The data presented in this guide are derived from various published LC-MS/MS methods. Below are generalized experimental protocols that represent common practices in the field for the analysis of thiopurine metabolites.
Sample Preparation (Whole Blood)
-
Spiking: 25 µL of whole blood is spiked with isotope-labeled internal standards (e.g., 6-MMP-d3 and 6-TG-13C2,15N).[1][2]
-
Hydrolysis and Extraction: The analytes are hydrolyzed and extracted from the blood sample.
-
Protein Precipitation: A protein precipitation step is often included to remove larger molecules.
-
Centrifugation: The sample is centrifuged to separate the supernatant containing the analytes.
-
Injection: The supernatant is injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separation.[1][2] A typical chromatographic run time is around 5-7 minutes.[1][2][3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive multiple reaction monitoring (MRM) mode.[1][2]
-
MRM Transitions:
Visualizing Key Processes
To further elucidate the context of 6-Methylthioguanine analysis, the following diagrams illustrate the metabolic pathway of thiopurines and a typical experimental workflow.
References
A Guide to Inter-laboratory Comparison of Thiopurine Metabolite Quantification Methods
For researchers, scientists, and drug development professionals, the accurate measurement of thiopurine metabolites is crucial for optimizing patient therapy and ensuring safety. This guide provides a comparative overview of the common analytical methods used for the quantification of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), highlighting key performance differences and sources of inter-laboratory variability.
Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are mainstays in the treatment of various autoimmune diseases and cancers. Therapeutic drug monitoring (TDM) of their active metabolites, 6-TGN, and the potentially toxic metabolite, 6-MMP, is essential for personalizing treatment, thereby maximizing efficacy while minimizing adverse effects. However, the variety of analytical methods employed across different laboratories can lead to discrepancies in reported metabolite concentrations, complicating direct comparison of clinical data.
Methodologies for Thiopurine Metabolite Quantification
The two primary analytical techniques for quantifying thiopurine metabolites in patient samples, typically red blood cells (erythrocytes), are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV methods have been a cornerstone of thiopurine metabolite monitoring for many years. These methods are generally robust and widely available.
LC-MS/MS methods have gained prominence due to their high sensitivity and specificity. These techniques can offer shorter analysis times and may be less susceptible to interferences from other compounds in the sample matrix.
A critical step in both methodologies is the sample preparation, which typically involves the isolation of erythrocytes, lysis of the cells, and acid hydrolysis to convert the nucleotide metabolites into their respective bases (6-thioguanine and 6-methylmercaptopurine) for analysis.
Inter-laboratory Performance and Variability
A pilot external quality assessment scheme in the Netherlands highlighted that significant differences can exist between laboratories, particularly for 6-TGN measurements. The study found that 43% of 6-TGN results and 24% of 6-MMP results fell outside of a +/- 20% deviation range from the mean of coupled laboratories. This variability was partly attributed to differences in in-house prepared calibrators.
In a study that developed a new LC-MS/MS method, the results were compared with those from three other commercial laboratories. While good agreement was observed for 6-TGN with two of the laboratories, a notable negative bias of approximately 40% was seen for 6-MMP with one of the laboratories, underscoring the potential for significant inter-laboratory discrepancies.
These findings emphasize the need for standardization of methods, including calibration procedures, to improve the comparability of results across different testing sites.
Quantitative Method Performance
The following table summarizes typical performance characteristics of LC-MS/MS and HPLC-UV methods for thiopurine metabolite quantification as reported in various single-laboratory validation studies. It is important to note that these values can vary between laboratories and specific validated protocols.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range (6-TGN) | 0.1 - 10 µmol/L | 25 - 250 ng/mL |
| Linearity Range (6-MMP) | 0.5 - 100 µmol/L | 25 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) (6-TGN) | 0.1 - 0.2 µmol/L | ~25 ng/mL |
| Lower Limit of Quantification (LLOQ) (6-MMP) | 0.5 - 4 µmol/L | ~25 ng/mL |
| Precision (Intra- and Inter-day CV%) | < 10% | < 15% |
| Mean Extraction Recovery (6-TGN) | 71.0% - 75.0% | Not consistently reported |
| Mean Extraction Recovery (6-MMP) | 96.4% - 102.2% | Not consistently reported |
Experimental Protocols
General Sample Preparation Workflow
A common workflow for preparing erythrocyte samples for thiopurine metabolite analysis is as follows:
-
Blood Collection: Whole blood is collected in EDTA-containing tubes.
-
Erythrocyte Isolation: Red blood cells (RBCs) are separated from plasma and other cellular components by centrifugation.
-
Washing: The isolated RBCs are washed to remove any remaining plasma.
-
Cell Lysis: The washed RBCs are lysed to release their intracellular contents, including the thiopurine metabolites.
-
Protein Precipitation: Proteins in the lysate are precipitated, typically using an acid such as perchloric acid.
-
Acid Hydrolysis: The supernatant containing the metabolites is subjected to acid hydrolysis at an elevated temperature to convert the thiopurine nucleotides (6-TGNs and 6-MMPNs) to their corresponding bases (6-TG and 6-MMP).
-
Analysis: The resulting solution is then analyzed by either HPLC-UV or LC-MS/MS.
Illustrative Experimental Workflow
Caption: General experimental workflow for thiopurine metabolite quantification.
Comparative Framework of Quantification Methods
The choice of analytical method and the specific protocol can significantly impact the reported results. The following diagram illustrates the key components and parameters involved in the comparison of different quantification methods.
Caption: Logical framework for comparing thiopurine metabolite quantification methods.
Conclusion
The accurate quantification of thiopurine metabolites is paramount for effective therapeutic drug monitoring. While both HPLC-UV and LC-MS/MS are capable of providing reliable measurements, significant inter-laboratory variability exists. This variability can stem from differences in sample preparation, analytical instrumentation, and, notably, calibration standards. For researchers and drug development professionals, it is crucial to be aware of these potential discrepancies when comparing data from different sources. Participation in EQA schemes and the adoption of standardized reference materials are key to improving the harmonization of thiopurine metabolite quantification across laboratories, ultimately leading to better patient care and more robust clinical trial data.
A Comparative Guide to Method Validation for 6-TGN and 6-MMP Assays Utilizing 6-Methylthioguanine-d3
The accurate quantification of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP) is crucial for therapeutic drug monitoring in patients undergoing thiopurine therapy for conditions such as inflammatory bowel disease and acute lymphoblastic leukemia. This guide provides a comparative overview of method validation for assays of these critical metabolites, with a focus on the use of the isotopically labeled internal standard, 6-Methylthioguanine-d3 (6-MMP-d3).
The Role of Internal Standards in Thiopurine Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the simultaneous determination of 6-TGN and 6-MMP in biological matrices, most commonly red blood cells (RBCs). The use of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of these assays by compensating for variations in sample preparation and instrument response.
Isotopically labeled internal standards, such as 6-MMP-d3 and deuterated 6-thioguanine (6-TG-d3), are considered the gold standard. Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most reliable correction.
However, other non-isotopically labeled compounds, such as bisoprolol (B1195378) and 5-bromouracil, have also been employed as internal standards. While more cost-effective, these structural analogs may not perfectly mimic the behavior of 6-TGN and 6-MMP, potentially leading to less accurate quantification.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of 6-TGN and 6-MMP, highlighting the use of different internal standards.
Table 1: Performance Characteristics of 6-TGN Assays
| Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| 6-TG-¹³C₂¹⁵N | 0.1–10 µmol/L | 0.1 µmol/L | <10% | <10% | [1][2] |
| Isotope Labeled 6-TG-C2N | Up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | <7.5% | <7.5% | [3] |
| Bisoprolol | 9.9 – 1979 ng/mL | Not Specified | 3.05 – 14.79% | 3.39 – 9.82% | [4][5] |
| None (HPLC-UV) | Not Specified | 20 pmol/8x10⁸ RBC | <10% | <10% | [6] |
Table 2: Performance Characteristics of 6-MMP Assays
| Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| 6-MMP-d3 | 0.5–100 µmol/L | 0.5 µmol/L | <10% | <10% | [1][2] |
| Isotope Labeled 6-MMP-d3 | Up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | <7.5% | <7.5% | [3] |
| Bisoprolol | 10 – 2000 ng/mL | Not Specified | 3.82 – 7.45% | 2.41 – 5.70% | [4][5] |
| None (HPLC-UV) | Not Specified | Not Specified | <10% | <10% | [6] |
Experimental Protocols
A generalized experimental workflow for the quantification of 6-TGN and 6-MMP in red blood cells using an isotopically labeled internal standard like 6-MMP-d3 is outlined below. Specific parameters may vary between laboratories.
Sample Preparation
-
Red Blood Cell Lysis: Whole blood samples are centrifuged to separate red blood cells (RBCs). The packed RBCs are then lysed, often using a hypotonic solution or freeze-thaw cycles.
-
Hydrolysis: The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to the base 6-thioguanine (6-TG) for detection. This is typically achieved through acid hydrolysis.
-
Protein Precipitation: Proteins in the lysate are precipitated, commonly with perchloric acid or acetonitrile (B52724), to prevent interference with the analysis.[5]
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., 6-MMP-d3 and a deuterated 6-TG analog) is added to the sample.
-
Extraction: The analytes and internal standard are extracted from the supernatant.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate 6-TG and 6-MMP from other components in the sample matrix.[3] The mobile phase typically consists of a mixture of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of 6-TG, 6-MMP, and the internal standards.[3]
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow and the metabolic pathway of thiopurines.
Caption: Experimental workflow for 6-TGN and 6-MMP analysis.
Caption: Simplified metabolic pathway of thiopurine drugs.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound for 6-MMP and a corresponding labeled analog for 6-TGN, is the preferred approach for the accurate and precise quantification of these thiopurine metabolites.[3] Methods employing these internal standards generally exhibit excellent linearity, low limits of quantification, and high precision.[1][2][3] While alternative, non-isotopically labeled internal standards can be used, they may not provide the same level of analytical rigor. The detailed experimental protocols and performance data presented in this guide offer a valuable resource for researchers and clinicians involved in therapeutic drug monitoring of thiopurines.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. pharmainfo.in [pharmainfo.in]
- 6. mdpi.com [mdpi.com]
Whole Blood vs. Red Blood Cell Analysis for Thiopurine Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of thiopurine metabolites is paramount for optimizing patient therapy and minimizing toxicity. This guide provides a comprehensive comparison of using whole blood versus isolated red blood cells (RBCs) for the analysis of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), the key metabolites of thiopurine drugs.
The consensus from validation studies indicates that whole blood and red blood cells are largely interchangeable matrices for the quantification of thiopurine metabolites, offering flexibility in laboratory workflows.[1] However, the choice between these two sample types can have practical implications for sample processing time and labor. This guide delves into the experimental data, detailed protocols, and underlying metabolic pathways to inform your selection.
Data Presentation: A Quantitative Comparison
While several studies have established the correlation between thiopurine metabolite concentrations in whole blood and red blood cells, detailed quantitative data from a head-to-head comparison in a large patient cohort remains to be consolidated in a single, publicly available table. However, a key validation study concluded that the two matrices are interchangeable, suggesting a strong correlation and minimal quantitative differences when results are normalized to the red blood cell count.[1]
For context, another study comparing different RBC counting methods found that 6-TGN concentrations were slightly higher in washed and packed RBCs compared to whole blood, a difference attributed to the precision of pipetting and the minor contribution of white blood cells to the total metabolite concentration in whole blood samples.
Table 1: Comparison of Methodological Approaches
| Feature | Whole Blood Analysis | Red Blood Cell Analysis |
| Sample Preparation | Direct lysis of a whole blood aliquot. | Isolation of RBCs via centrifugation and washing prior to lysis. |
| Processing Time | Shorter, as it eliminates the need for RBC isolation steps. | Longer, due to the additional steps of centrifugation and washing. |
| Labor Intensity | Less labor-intensive. | More labor-intensive. |
| Potential for Automation | High. | Moderate, with potential for automation in the pre-analytical phase. |
| Sample Volume | Typically requires a smaller initial sample volume. | May require a larger initial blood draw to ensure sufficient RBCs after processing. |
| Interchangeability | Considered interchangeable with RBC analysis when results are normalized to RBC count.[1] | The traditional and foundational method for thiopurine metabolite analysis. |
The Thiopurine Metabolic Pathway
The metabolism of thiopurine drugs is a complex, multi-enzyme process that occurs intracellularly. Understanding this pathway is crucial for interpreting metabolite concentrations and their clinical significance. Azathioprine is a prodrug that is first converted to 6-mercaptopurine (B1684380) (6-MP). From there, the metabolic pathway branches, leading to the formation of the active therapeutic metabolites (6-TGNs) and the potentially toxic metabolites (6-MMPs).
Caption: Simplified thiopurine metabolic pathway.
Experimental Workflows
The analytical workflow for both whole blood and red blood cell analysis involves sample preparation, hydrolysis, and subsequent quantification of the metabolites, typically by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Evaluating Analytical Performance: Linearity and Detection Range of 6-Methylthioguanine-d3 in Thiopurine Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of thiopurine drugs, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of metabolites. This guide provides a comparative evaluation of 6-Methylthioguanine-d3 as an internal standard, focusing on the critical analytical performance characteristics of linearity and range of detection. The data presented is based on published experimental findings for the closely related and co-analyzed thiopurine metabolites, 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP), providing a strong basis for assessing the expected performance for 6-Methylthioguanine (6-MTG) analysis.
Isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Their utility lies in their ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the performance of analytical methods utilizing deuterated and other internal standards for the quantification of thiopurine metabolites.
Comparative Analysis of Internal Standards
The following table summarizes the linearity and range of detection for various analytical methods developed for the quantification of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), utilizing different internal standards. While specific data for 6-Methylthioguanine using this compound is not explicitly detailed in the reviewed literature, the performance data for the analogous deuterated internal standard, 6-MMP-d3, provides a strong and relevant benchmark.
| Analyte | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r) |
| 6-TG | 6-TG-C2N (isotope labeled) | Up to 10,000 pmol/0.2 mL[1][2] | 30 pmol/0.2 mL[1][2] | > 0.999[1][2] |
| 6-MMP | 6-MMP-d3 | Up to 10,000 pmol/0.2 mL[1][2] | 30 pmol/0.2 mL[1][2] | > 0.999[1][2] |
| 6-TG | Bisoprolol | 9.9 - 1979 ng/mL[3] | 9.9 ng/mL[3] | Not Reported |
| 6-MMP | Bisoprolol | 10 - 2000 ng/mL[3] | 10 ng/mL[3] | Not Reported |
| 6-TG | 5-bromouracil | 479 - 17,118 ng/mL[4] | 479 ng/mL[4] | > 0.992[4] |
| 6-TG | Not specified | 0.1 - 10 µmol/L[5][6] | 0.1 µmol/L[5][6] | > 0.999[5][6] |
| 6-MMP | Not specified | 0.5 - 100 µmol/L[5][6] | 0.5 µmol/L[5][6] | > 0.999[5][6] |
| 6-TG | d2-2, 8-hypoxanthine | 1 - 500 ng/mL (for d3-6-MMP) | Not Reported | 0.9999[7] |
Note: The performance of a method using this compound as an internal standard for the analysis of 6-Methylthioguanine is expected to be comparable to that of 6-MMP analysis using 6-MMP-d3 due to their structural and chemical similarities.
Experimental Protocol: Establishing Linearity and Range of Detection
The following is a generalized protocol for the validation of an LC-MS/MS method for the quantification of thiopurine metabolites, focusing on the determination of linearity and the analytical range.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., 6-Methylthioguanine) in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at a high concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (this compound) in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution to create calibration standards. A separate set of working solutions should be prepared for quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration that will be added to all samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Matrix Selection: Use the appropriate biological matrix (e.g., whole blood, red blood cells, plasma) from a drug-free source.
-
Spiking: Spike the blank biological matrix with the analyte working solutions to create a series of calibration standards covering the expected clinical concentration range. Typically, 8-10 non-zero concentration levels are prepared.
-
QC Sample Preparation: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, QC samples, and blank samples.
3. Sample Preparation (Extraction):
-
Protein Precipitation: A common method involves the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid) to precipitate proteins.[8]
-
Hydrolysis (for nucleotide metabolites): For the analysis of thioguanine nucleotides (TGNs) and methylmercaptopurine nucleotides (MMPNs), a hydrolysis step (e.g., heating with acid) is required to release the free base (6-TG or 6-MMP).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable HPLC or UHPLC column (e.g., C18) with a gradient elution program to separate the analyte from other matrix components. The mobile phase typically consists of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[9]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
5. Data Analysis and Evaluation:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r or r²) is typically ≥ 0.99.
-
Range of Detection: The range of detection is the concentration interval over which the method is shown to be linear, accurate, and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (e.g., within ±20% of the nominal value) and precision (e.g., coefficient of variation ≤ 20%).
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for evaluating the linearity and range of detection of an analytical method for thiopurine metabolites.
Caption: Workflow for Linearity and Range of Detection Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical and clinical validation of an LC-MS/MS method to measure thiopurine S-methyltransferase activity by quantifying d3-6-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease [mdpi.com]
The Gold Standard for Bioanalysis: Enhancing LC-MS/MS Specificity and Selectivity with 6-Methylthioguanine-d3
For researchers, scientists, and professionals in drug development, the relentless pursuit of analytical accuracy and precision is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the use of a deuterated internal standard, specifically 6-Methylthioguanine-d3, against non-deuterated alternatives, supported by experimental data and detailed protocols. The evidence underscores the superior performance of stable isotope-labeled standards in mitigating matrix effects and improving analytical rigor.
The quantification of thiopurine metabolites, such as 6-methylthioguanine, is crucial for therapeutic drug monitoring in patients undergoing treatment for conditions like acute lymphoblastic leukemia and inflammatory bowel disease. The accuracy of these measurements directly impacts patient care and the development of new therapeutic agents. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. However, the complexity of biological matrices can introduce significant variability. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard to control for this variability.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium (B1214612) atoms in place of hydrogen. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response are key to correcting for matrix-induced signal suppression or enhancement, which is a common challenge in bioanalysis.[3]
Comparative Analysis: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard like this compound over a non-deuterated structural analog are evident in the key validation parameters of an LC-MS/MS method. While a direct head-to-head comparison in a single study is not always available, the collective evidence from numerous validated methods allows for a clear performance comparison.
Below is a summary of typical performance characteristics for an LC-MS/MS method for a thiopurine metabolite using a deuterated internal standard versus a non-deuterated structural analog.
| Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated Structural Analog IS | Rationale for Superiority of Deuterated IS |
| Linearity (r²) | > 0.999[4] | Typically > 0.99, but can be more variable | Co-elution of the deuterated IS with the analyte provides more consistent and accurate signal ratios across the calibration range. |
| Lower Limit of Quantification (LLOQ) | 30 pmol/0.2 mL[4] | Often higher or with lower precision | Improved signal-to-noise ratio due to better correction of matrix effects at low concentrations. |
| Intra-assay Precision (%CV) | < 7.5%[4] | < 15% | The deuterated IS effectively tracks and corrects for random variations during the analytical run. |
| Inter-assay Precision (%CV) | < 7.5%[4] | < 15-20% | Consistent performance across different days and batches due to robust correction for systemic variations. |
| Accuracy (% Bias) | Within ± 10% | Can exceed ± 15%, especially in different patient lots[5] | The deuterated IS mirrors the analyte's behavior in the presence of matrix effects, leading to more accurate quantification.[5] |
| Matrix Effect | Significantly minimized and compensated for[4] | Variable and can lead to significant ion suppression or enhancement | The deuterated IS experiences the same matrix effects as the analyte, allowing for effective normalization of the signal.[3] |
Experimental Protocol: Quantification of Thiopurine Metabolites
This section provides a detailed methodology for the quantification of 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP) in whole blood using an LC-MS/MS method with isotopically labeled internal standards, including a deuterated standard for 6-MMP.[4]
Sample Preparation
-
Spiking of Internal Standard: To a 25 µL aliquot of anticoagulated whole blood, add the internal standard solution containing isotope-labeled 6-TG and 6-MMP-d3.
-
Hydrolysis and Extraction: The specific hydrolysis and extraction procedure would be detailed here, often involving acid hydrolysis to release the purine (B94841) bases from their nucleotide forms, followed by protein precipitation and extraction of the analytes.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse phase column.[4]
-
Mobile Phase: A gradient elution using a mixture of aqueous formic acid and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Run Time: Chromatographic separation is typically achieved in around 5 minutes.[4]
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analytes and their deuterated internal standards.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.1 |
| 6-TG (Isotope Labeled IS) | e.g., 170.0 | 153.0 |
| 6-MMP-d3 (Deuterated IS) | 170.1 | 152.1 |
Thiopurine Metabolism and Mechanism of Action
The use of this compound as an internal standard is relevant to the therapeutic monitoring of thiopurine drugs. These drugs are pro-drugs that undergo extensive intracellular metabolism to form active metabolites. The following diagram illustrates the simplified metabolic pathway of thiopurines.
Caption: Simplified metabolic pathway of thiopurine drugs.
Experimental Workflow for LC-MS/MS Analysis
The logical flow of an LC-MS/MS bioanalytical method using a deuterated internal standard is depicted in the workflow diagram below.
Caption: General workflow for quantitative bioanalysis using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for 6-Methylthioguanine and its Metabolites
This guide provides a detailed comparison of analytical methods for the quantification of 6-thioguanine (B1684491) (6-TG) and its metabolites, with a focus on the robustness and ruggedness of these methods. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and highly sensitive method for which deuterated internal standards like 6-Methylthioguanine-d3 are crucial. This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of thiopurine drugs.
The accurate measurement of 6-thioguanine and 6-methylmercaptopurine (B131649) (6-MMP) in biological matrices is essential for optimizing thiopurine therapy, used in treating conditions like acute lymphoblastic leukemia and inflammatory bowel disease.[1][2] An ideal analytical method must be not only accurate and precise but also robust and rugged to ensure reliable results across different laboratories, analysts, and instruments.
Understanding Robustness and Ruggedness
In analytical method validation, robustness and ruggedness are key parameters that determine the reliability of a method in real-world laboratory settings.[3][4]
-
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
-
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[3]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of 6-thioguanine and 6-methylmercaptopurine. These methods typically employ a deuterated internal standard such as this compound for accurate quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods for 6-Thioguanine (6-TG)
| Parameter | Method 1 (Dried Blood Spot)[5] | Method 2 (Erythrocytes)[1][2] | Method 3 (Erythrocytes)[6] |
| Linearity Range | 50 - 5300 pmol/8 x 10⁸ Ery | 9.9 - 1979 ng/mL | Up to 7.5 µmol/L |
| Lower Limit of Quantification (LLOQ) | 50 pmol/8 x 10⁸ Ery | 9.9 ng/mL | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) |
| Within-run Precision (%CV) | < 15% | 3.05 - 14.79% | < 3.0% |
| Between-run Precision (%CV) | < 15% | 3.39 - 9.82% | Not Specified |
| Within-run Accuracy (% difference) | Within ±15% | -7.72 - 9.55% | Not Specified |
| Between-run Accuracy (% difference) | Within ±15% | -10.25 - -3.28% | Not Specified |
| Recovery | > 80% | Not Specified | Not Specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for 6-Methylmercaptopurine (6-MMP)
| Parameter | Method 1 (Dried Blood Spot)[5] | Method 2 (Erythrocytes)[1][2] | Method 3 (Erythrocytes)[6] |
| Linearity Range | 260 - 5300 pmol/8 x 10⁸ Ery | 10 - 2000 ng/mL | Up to 150 µmol/L |
| Lower Limit of Quantification (LLOQ) | 260 pmol/8 x 10⁸ Ery | 10 ng/mL | 4 µmol/L (~1000 pmol/8 x 10⁸ RBC) |
| Within-run Precision (%CV) | < 15% | 3.82 - 7.45% | < 3.0% |
| Between-run Precision (%CV) | < 15% | 2.41 - 5.70% | Not Specified |
| Within-run Accuracy (% difference) | Within ±15% | -8.40 - 6.29% | Not Specified |
| Between-run Accuracy (% difference) | Within ±15% | -11.15 - 5.59% | Not Specified |
| Recovery | > 80% | Not Specified | Not Specified |
Experimental Protocols and Workflows
A detailed understanding of the experimental protocol is essential for evaluating and comparing the robustness of analytical methods.
Typical Experimental Protocol for LC-MS/MS Analysis
The following protocol is a synthesized representation of common procedures for the analysis of 6-TG and 6-MMP in erythrocytes using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation:
-
Erythrocyte Isolation: Whole blood samples are centrifuged to separate erythrocytes from plasma and buffy coat. The erythrocytes are then washed with a saline solution.
-
Lysis and Protein Precipitation: A known volume of washed erythrocytes is lysed, and proteins are precipitated using a solution such as perchloric acid or acetonitrile (B52724).
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the sample.
-
Hydrolysis: The sample is subjected to acid hydrolysis to convert thiopurine nucleotides to their base forms (6-TG and 6-MMP).
-
Extraction: The analytes are extracted using a suitable organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with formic acid) is typically employed.[1][2]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[1][2][6]
Visualizing the Workflow and Logic
The following diagrams illustrate the typical experimental workflow and the logical framework for assessing method robustness and ruggedness.
Alternative Analytical Methods
While LC-MS/MS is the most prevalent technique, other methods have been used for the analysis of thiopurine metabolites.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be a viable alternative in some settings.[8] It often requires more extensive sample clean-up to minimize interferences.
-
Enzyme-linked Immunosorbent Assay (ELISA): ELISA methods are less common for small molecule quantification like 6-TG and are generally less specific than chromatographic methods.
The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The robustness and ruggedness of any chosen method must be thoroughly validated to ensure the generation of high-quality, reliable data. The validation guidelines provided by regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) should be followed.[9][10][11][12][13]
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. fabi.research.vub.be [fabi.research.vub.be]
- 4. Ruggedness and robustness testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
Optimizing Thiopurine Therapy: A Comparative Guide to Metabolite Monitoring with 6-Methylthioguanine-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Therapeutic drug monitoring (TDM) of thiopurine metabolites is a cornerstone of personalized medicine in inflammatory bowel disease (IBD) and other autoimmune conditions. Accurate measurement of these metabolites is critical for optimizing drug dosage to maximize efficacy while minimizing toxicity. This guide provides a comprehensive comparison of methodologies for monitoring thiopurine metabolites, with a focus on the role of isotope-labeled internal standards like 6-Methylthioguanine-d3 in enhancing analytical precision.
Correlation of Thiopurine Metabolites with Clinical Outcomes
The clinical utility of monitoring thiopurine metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), is well-established.[1][2][3] 6-TGN are the active metabolites responsible for the immunosuppressive effects of thiopurines, while elevated levels of 6-MMP are associated with an increased risk of hepatotoxicity.[4][5][6]
A meta-analysis of multiple studies has demonstrated a strong correlation between 6-TGN concentrations and clinical remission in IBD patients.[1][2] Patients with 6-TGN levels above a therapeutic threshold are significantly more likely to achieve remission. Conversely, monitoring 6-MMP levels is crucial for preventing liver damage, a potential side effect of thiopurine therapy.[4][5]
Data Presentation: Quantitative Correlation of Metabolite Levels with Clinical Outcomes
The following tables summarize the quantitative relationship between thiopurine metabolite concentrations and clinical outcomes based on published literature.
Table 1: Correlation of 6-Thioguanine Nucleotide (6-TGN) Levels with Clinical Remission in IBD
| 6-TGN Threshold (pmol/8 x 10⁸ RBC) | Odds Ratio (OR) for Clinical Remission | Pooled Mean Difference in Remission vs. Active Disease (pmol/8 x 10⁸ RBC) | Key Findings |
| >230-260 | 3.15 - 3.95[1][2] | 63.37[1] | Patients with 6-TGN levels above this range are over three times more likely to be in clinical remission.[2] |
| >250 | 4.71[1] | - | A specific threshold of >250 pmol/8 x 10⁸ RBC showed the highest odds ratio for remission in one meta-analysis.[1] |
| Subtherapeutic Levels | - | - | Low 6-TGN levels can indicate non-compliance or underdosing, leading to persistent disease activity.[3] |
Table 2: Correlation of 6-Methylmercaptopurine (6-MMP) Levels with Hepatotoxicity in IBD
| 6-MMP Threshold (pmol/8 x 10⁸ RBC) | Associated Risk | Mean 6-MMP Levels in Patients with Hepatotoxicity (pmol/8 x 10⁸ RBC) | Key Findings |
| >5700 | 3-fold increased risk of hepatotoxicity[6] | 10,537[4][5] | Levels exceeding this threshold are a significant risk factor for liver injury. |
| >5300 | 5-fold increased risk of hepatotoxicity compared to levels below this quartile[4][5] | - | Emphasizes the dose-dependent nature of 6-MMP-related toxicity. |
| Normal Levels | - | 3,452[4][5] | Patients without hepatotoxicity generally exhibit significantly lower 6-MMP levels. |
Experimental Protocols: Measurement of Thiopurine Metabolites
Accurate quantification of 6-TGN and 6-MMP is essential for effective TDM. While older methods like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) exist, the current gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as this compound (or more commonly reported deuterated analogs like 6-MMP-d3), is critical for correcting for analytical variability and matrix effects, thereby ensuring the highest accuracy and precision.[7][8][9]
Key Experimental Protocol: LC-MS/MS with Isotope-Labeled Internal Standards
This protocol outlines the general steps for the simultaneous measurement of 6-TGN and 6-MMP in whole blood using LC-MS/MS with deuterated internal standards.
1. Sample Preparation:
-
A small volume of whole blood (e.g., 25-50 µL) is collected in an EDTA tube.[7][8]
-
Red blood cells (RBCs) are lysed to release the intracellular metabolites.
-
A known concentration of the isotope-labeled internal standards (e.g., 6-MMP-d3 and a deuterated 6-TG analog) is added to the sample.[7][8] This step is crucial for accurate quantification.
-
The active 6-thioguanine nucleotides (6-TGN) are hydrolyzed to the common moiety 6-thioguanine (6-TG) for measurement.
-
Proteins are precipitated and removed from the sample.
2. Chromatographic Separation:
-
The prepared sample extract is injected into an LC system.
-
The metabolites (6-TG and 6-MMP) and their corresponding internal standards are separated from other sample components on a reverse-phase C18 column.[7][8]
3. Mass Spectrometric Detection:
-
The separated compounds are introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of 6-TG, 6-MMP, and their deuterated internal standards.
-
The ratio of the peak area of the endogenous metabolite to its corresponding stable isotope-labeled internal standard is used to calculate the concentration of the metabolite in the original sample. This ratio corrects for any sample loss or variation during the analytical process.
Mandatory Visualization
Signaling Pathway of Thiopurine Metabolism
Caption: Thiopurine metabolism pathway.
Experimental Workflow for Thiopurine TDM
References
- 1. Levels of 6-thioguanine nucleotides and clinical remission in inflammatory bowel disease – A systematic review and meta-analysis: PS083 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. bcpathology.org.uk [bcpathology.org.uk]
- 4. Hepatotoxicity of 6-mercaptopurine (6-MP) and Azathioprine (AZA) in adult IBD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Hepatotoxicity in inflammatory bowel disease: Immunomodulators, biologics, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for 6-Methylthioguanine-d3
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling 6-Methylthioguanine-d3 must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic and potentially hazardous compound. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the environment.
6-Methylthioguanine, a metabolite of the anticancer drug thioguanine, is classified as a hazardous substance.[1] The deuterated form, this compound, should be handled with the same level of caution. The primary route of disposal for this and other cytotoxic compounds is through high-temperature incineration.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Disposable or dedicated, to be laundered separately |
| Respiratory Protection | Required if there is a risk of aerosolization |
Waste Segregation and Containment
Proper segregation of waste contaminated with this compound is critical to prevent cross-contamination and ensure compliant disposal.
Waste Categories:
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: Encompasses unused solutions or solutions from experimental procedures.
-
Sharps Waste: Consists of contaminated needles, syringes, and razor blades.
All waste must be collected in containers that are clearly labeled, leak-proof, and puncture-resistant for sharps.
Step-by-Step Disposal Protocol
-
Initial Containment: At the point of generation, immediately place all contaminated solid and sharps waste into designated, labeled containers.
-
Liquid Waste Handling: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Sealing: Once waste containers are three-quarters full, securely seal them to prevent any leakage.
-
Labeling: Ensure all waste containers are labeled with "Cytotoxic Waste" and the specific chemical name, "this compound."
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
-
Disposal: Arrange for the collection of the cytotoxic waste by your institution's EHS office or a licensed hazardous waste disposal company for high-temperature incineration.
Caption: Workflow for the segregation and disposal of this compound waste.
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, a two-step decontamination process is recommended. This involves physical removal of the contaminant followed by chemical inactivation.
Decontamination Materials:
-
Detergent solution
-
5.25% Sodium hypochlorite (B82951) solution (bleach) or another approved oxidizing agent
-
Absorbent pads
-
Designated "Cytotoxic Waste" bags
Decontamination Protocol:
-
Contain the Spill: If a spill occurs, immediately restrict access to the area. Use absorbent pads to gently cover and absorb any liquid.
-
Physical Cleaning: Prepare a detergent solution. Using absorbent pads soaked in the detergent, wipe the contaminated area, moving from the outer edge of the spill inward. Dispose of the pads in a cytotoxic waste bag.
-
Chemical Inactivation: Prepare a fresh 1:10 dilution of 5.25% sodium hypochlorite solution. Liberally apply the solution to the contaminated area and allow a contact time of at least 10 minutes.
-
Final Rinse: Wipe the area with clean, water-dampened absorbent pads to remove the bleach residue.
-
Dispose of all cleaning materials as cytotoxic waste.
Caption: Step-by-step surface decontamination procedure.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible disposal of hazardous chemical waste. Always consult your institution's specific safety protocols and environmental health and safety office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylthioguanine-d3
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methylthioguanine-d3. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety and Handling at a Glance
Proper handling of this compound, a deuterated analog of a thiopurine metabolite, necessitates stringent safety protocols due to its potential cytotoxic and mutagenic properties.[1] The following table summarizes the key physical and chemical properties for quick reference.
| Property | Value |
| Chemical Formula | C₆H₄D₃N₅S |
| Molecular Weight | 184.24 g/mol [2][3] |
| Appearance | Solid |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. The following equipment must be worn at all times in the designated handling area.
Minimum PPE Requirements:
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[5] Change gloves immediately if contaminated.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields or chemical splash goggles. A full-face shield should be worn when there is a risk of splashes.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is required.
Step-by-Step Operational Plan for Handling this compound
This procedural guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any signs of damage or leakage.
- Verify that the container is clearly labeled with the chemical name, concentration, and hazard symbols.
- Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked as containing cytotoxic/mutagenic compounds.
2. Preparation for Use:
- All handling of the solid compound and preparation of solutions must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
- Before handling, ensure the work area is clean and free of clutter. Cover the work surface with a disposable, plastic-backed absorbent pad.
- Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before opening the primary container.
3. Weighing and Solution Preparation:
- Perform weighing of the solid compound within the containment of a chemical fume hood.
- Use dedicated, labeled equipment (spatulas, weigh boats) for handling this compound.
- To prepare a solution, carefully add the weighed solid to the solvent. Avoid shaking, which can generate aerosols. Instead, gently swirl or sonicate to dissolve.
4. Spill Management:
- In the event of a spill, immediately alert others in the vicinity.
- Evacuate the area if the spill is large or if aerosols are generated.
- For small spills, use a spill kit containing absorbent pads, appropriate cleaning agents, and waste disposal bags.
- Wear full PPE during spill cleanup.
- Decontaminate the area thoroughly with an appropriate cleaning solution.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty containers, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. These containers are typically color-coded (e.g., yellow or purple) for cytotoxic waste.[7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.
-
Final Disposal: All hazardous waste must be disposed of through an accredited hazardous waste management service in accordance with local, state, and federal regulations.
Visualizing Key Processes
To further aid in understanding the critical workflows, the following diagrams illustrate the safe handling experimental workflow and the metabolic pathway of thiopurines.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Simplified Metabolic Pathway of Thiopurines.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Pharmaceutical Waste Disposal & Bins | Stericycle [stericycle.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
